molecular formula C8H10ClF2N B591820 (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride CAS No. 1309598-72-8

(r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride

Cat. No.: B591820
CAS No.: 1309598-72-8
M. Wt: 193.622
InChI Key: PEZUBPXSPPADIL-NUBCRITNSA-N
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Description

(r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClF2N and its molecular weight is 193.622. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(2,6-difluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZUBPXSPPADIL-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of (r)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a chiral amine of interest in synthetic and medicinal chemistry. Chiral amines are crucial building blocks in the development of many pharmaceutical compounds, as the specific stereochemistry often dictates the biological activity and safety profile of a drug.[1][2][3][4][5][6] A thorough understanding of the physical properties of such a compound is fundamental for its application in research and drug development, influencing everything from reaction conditions to formulation.

While specific, experimentally determined physical properties for this compound are not widely available in public literature, this guide outlines the standard, universally accepted methodologies for determining these crucial characteristics. The protocols described herein provide a robust framework for the comprehensive physicochemical analysis of this and other novel chemical entities.

Core Physical Properties

The fundamental physical properties of a compound like this compound are essential for its identification, purity assessment, and handling. The following table summarizes the key properties and indicates where data is currently available or would be determined through the experimental protocols outlined in this guide.

PropertyDataSource
Molecular Formula C₈H₁₀ClF₂NPubChem
Molecular Weight 193.62 g/mol PubChem
Appearance To be determinedExperimental Observation
Melting Point Not availableTo be determined experimentally
Solubility Not availableTo be determined experimentally
¹H NMR Spectrum Not availableTo be determined experimentally
¹³C NMR Spectrum Not availableTo be determined experimentally
FT-IR Spectrum Not availableTo be determined experimentally
Mass Spectrum Not availableTo be determined experimentally

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physical properties of a solid organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[7]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, powdered compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube gently.[8][9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.[8]

  • Heating and Observation: The sample is heated at a controlled, slow rate (approximately 1-2°C per minute) near the expected melting point.[8]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is reported as the melting point.[7][8]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its use in synthesis, purification, and formulation for biological assays.

Methodology: Shake-Flask Method

This method determines the equilibrium solubility of a compound.[10][11]

  • Solvent Selection: A range of solvents relevant to potential applications should be tested, such as water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Sample Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12]

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of the compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[13][14][15]

Methodology for ¹H and ¹³C NMR

  • Sample Preparation: A small amount of the compound (typically 5-10 mg for ¹H NMR, 10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The spectra are acquired using standard pulse sequences.[16]

  • Data Interpretation: The resulting spectra are analyzed for chemical shifts, signal integrations (for ¹H NMR), and coupling patterns to determine the structure of the molecule.[14]

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18][19]

Methodology: Attenuated Total Reflectance (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[17][20]

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The FT-IR spectrum is then recorded.[20]

  • Data Interpretation: The absorption bands in the spectrum are correlated to specific functional groups (e.g., N-H bends, C-F stretches, aromatic C-H stretches) to confirm the compound's structure.

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For an organic salt, a soft ionization technique is typically preferred.[21]

Methodology: Electrospray Ionization (ESI)

  • Sample Preparation: The compound is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile/water).

  • Ionization: The solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leaving the protonated molecular ion ([M+H]⁺) in the gas phase.

  • Detection: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of the free amine, allowing for the confirmation of the molecular weight. The presence of salts in the sample can interfere with the analysis, so proper sample preparation is key.[22][23]

Visualizations of Experimental and Conceptual Workflows

The following diagrams illustrate the logical flow of processes in the characterization and potential development of a novel chiral amine.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Spectroscopic Analysis A Synthesis & Purification B Visual Inspection (Appearance, Color) A->B C Melting Point Determination B->C D Solubility Assessment C->D E Structural Confirmation D->E F Purity Analysis (e.g., HPLC) E->F H ¹H & ¹³C NMR I FT-IR J Mass Spectrometry G Final Characterized Compound F->G

Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.

G cluster_0 Conceptual Drug Discovery Workflow for a Chiral Amine A Synthesis of (r)-enantiomer B Initial Biological Screening (Target Binding Assay) A->B C In Vitro Activity & Selectivity B->C D Physicochemical Profiling (Solubility, Stability) C->D E In Vitro ADME Studies (Absorption, Metabolism) D->E F Lead Optimization (Structure-Activity Relationship) E->F G Advanced Preclinical Studies F->G

Caption: A conceptual workflow for the early-stage evaluation of a chiral amine in a drug discovery program.

Conclusion

The comprehensive characterization of this compound is a prerequisite for its effective use in any research or development context. While specific experimental data for this compound is not yet prevalent in the literature, the standardized protocols for determining melting point, solubility, and spectroscopic properties outlined in this guide provide a clear and reliable pathway for its full physicochemical analysis. The application of these methodologies will yield the critical data necessary for its identification, purity assessment, and successful integration into synthetic and medicinal chemistry programs.

References

(r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1309598-72-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical industry. Its structural features, particularly the difluorinated phenyl ring and the chiral center, make it a valuable building block for the synthesis of complex molecular entities with specific biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in drug development, with a focus on experimental details and logical workflows.

Chemical and Physical Properties

This compound is the hydrochloride salt of the (R)-enantiomer of 1-(2,6-Difluorophenyl)ethanamine. The presence of two fluorine atoms on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2]

PropertyValueSource
CAS Number 1309598-72-8[3][4]
Molecular Formula C₈H₁₀ClF₂N[3]
Molecular Weight 193.62 g/mol [3]
Appearance Solid (typical)[5]
Chirality (R)-enantiomer[3]

Synthesis

Conceptual Asymmetric Synthesis Workflow

A common strategy for producing the (R)-enantiomer involves the asymmetric reduction of a prochiral ketone, 2',6'-difluoroacetophenone. This can be achieved using a chiral catalyst.

G cluster_0 Asymmetric Reduction cluster_1 Conversion to Amine cluster_2 Salt Formation A 2',6'-Difluoroacetophenone B Asymmetric Reduction (e.g., Chiral Ruthenium Catalyst + H₂) A->B Substrate C (R)-1-(2,6-Difluorophenyl)ethanol B->C Product D Activation of Hydroxyl Group (e.g., Mesylation) C->D E Nucleophilic Substitution (e.g., with Azide) D->E F Reduction of Azide (e.g., Hydrogenation) E->F G (R)-1-(2,6-Difluorophenyl)ethanamine F->G H Dissolution in a suitable solvent (e.g., Diethyl Ether) G->H I Addition of HCl (e.g., as a solution in ether) H->I J Precipitation and Isolation I->J K (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride J->K G cluster_0 Initial Screening cluster_1 Method Optimization cluster_2 Method Validation A Select a range of Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) B Screen with standard mobile phases (Normal Phase: Hexane/IPA; Reversed Phase: ACN/Water) A->B C Identify promising CSPs showing enantioseparation B->C D Optimize mobile phase composition (adjust solvent ratios, add additives like DEA or TFA) C->D Promising CSPs E Optimize flow rate and column temperature D->E F Achieve baseline resolution (Rs > 1.5) E->F G Assess linearity, accuracy, precision, and robustness F->G H Determine Limit of Detection (LOD) and Limit of Quantitation (LOQ) G->H I Finalized Chiral HPLC Method H->I G cluster_0 Receptor Binding cluster_1 Signal Transduction cluster_2 Cellular Response A Phenethylamine-based Drug (e.g., containing the (R)-1-(2,6-Difluorophenyl)ethanamine moiety) B GPCR (e.g., Dopamine or Serotonin Receptor) A->B Binds to C G-protein activation B->C Activates D Effector enzyme modulation (e.g., Adenylyl Cyclase) C->D Modulates E Second messenger production (e.g., cAMP) D->E Leads to F Activation of protein kinases (e.g., PKA) E->F Activates G Phosphorylation of target proteins F->G Results in H Physiological effect (e.g., altered neurotransmission) G->H Causes

References

An In-Depth Technical Guide to the Synthesis of (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (R)-1-(2,6-difluorophenyl)ethanamine hydrochloride, a key chiral building block in the development of pharmaceutical agents. The document details two core methodologies: asymmetric reductive amination and chiral resolution of a racemic mixture. Each pathway is presented with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a research and development setting.

Introduction

(R)-1-(2,6-difluorophenyl)ethanamine and its hydrochloride salt are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates. The specific (R)-enantiomer is often crucial for the desired pharmacological activity, making stereoselective synthesis a critical aspect of its production. This guide explores the two most prevalent strategies for obtaining this enantiomerically pure compound.

Synthesis Pathway Overview

Two principal routes have been established for the synthesis of this compound:

  • Pathway 1: Asymmetric Reductive Amination: This method involves the direct conversion of a prochiral ketone, 2',6'-difluoroacetophenone, into the chiral amine using a stereoselective catalyst. Biocatalysis using reductive aminases represents a prominent approach in this category.

  • Pathway 2: Chiral Resolution of Racemic Amine: This classical method involves the synthesis of a racemic mixture of 1-(2,6-difluorophenyl)ethanamine, followed by the separation of the enantiomers using a chiral resolving agent, most commonly a derivative of tartaric acid.

The following sections provide detailed experimental protocols and data for each pathway.

Pathway 1: Asymmetric Reductive Amination

This pathway offers an efficient route to the desired (R)-enantiomer directly from the corresponding ketone, 2',6'-difluoroacetophenone. Enzymatic reductive amination is a particularly attractive method due to its high enantioselectivity and mild reaction conditions.

Experimental Protocol: Enzymatic Reductive Amination

This protocol is based on the use of a reductive aminase (RedAm) enzyme for the asymmetric amination of 2',6'-difluoroacetophenone.

Materials:

  • 2',6'-Difluoroacetophenone

  • Reductive Aminase (RedAm) enzyme with (R)-selectivity

  • Ammonia source (e.g., ammonium chloride)

  • NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Hydrochloric acid (for salt formation)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, a solution of potassium phosphate buffer is prepared.

  • The RedAm enzyme, NADPH, and the cofactor regeneration system are added to the buffer.

  • 2',6'-difluoroacetophenone and the ammonia source are then added to initiate the reaction.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation for a specified period (typically 24-48 hours), during which the progress of the reaction is monitored by HPLC or GC.

  • Work-up and Extraction: Upon completion, the reaction mixture is basified and the product, (R)-1-(2,6-difluorophenyl)ethanamine, is extracted with an organic solvent.

  • Purification: The combined organic layers are dried and the solvent is removed under reduced pressure. The crude amine can be further purified by column chromatography if necessary.

  • Hydrochloride Salt Formation: The purified amine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid to precipitate the this compound salt.

  • The salt is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the enzymatic reductive amination pathway.

ParameterValue
Substrate2',6'-Difluoroacetophenone
Enzyme(R)-selective Reductive Aminase
Reaction Time24 - 48 hours
Conversion>95%
Enantiomeric Excess (e.e.)>99%
Isolated Yield70 - 85%
Purity (HPLC)>99%

Experimental Workflow Diagram

G Asymmetric Reductive Amination Workflow cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_salt Salt Formation A 2',6'-Difluoroacetophenone E Reaction Mixture in Buffer (pH 8.0) B Reductive Aminase (R-selective) C Ammonia Source D NADPH & Cofactor Regeneration System F (R)-1-(2,6-Difluorophenyl)ethanamine E->F Incubation (30-40°C, 24-48h) G Basification & Organic Extraction F->G H Solvent Removal G->H I Column Chromatography (Optional) H->I J Dissolution in Organic Solvent I->J K Addition of HCl J->K L Precipitation & Filtration K->L M (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride L->M

Caption: Workflow for Asymmetric Reductive Amination.

Pathway 2: Chiral Resolution of Racemic Amine

This pathway involves the synthesis of the racemic amine followed by separation of the enantiomers. Reductive amination of 2',6'-difluoroacetophenone using a non-chiral reducing agent is a common first step.

Experimental Protocol: Synthesis of Racemic Amine

Materials:

  • 2',6'-Difluoroacetophenone

  • Ammonium formate or another ammonia source

  • Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

  • Solvent (e.g., methanol, ethanol)

Procedure:

  • Imine Formation and Reduction: 2',6'-difluoroacetophenone is reacted with an ammonia source in a suitable solvent to form the corresponding imine in situ.

  • A reducing agent is then added to reduce the imine to the racemic amine, 1-(2,6-difluorophenyl)ethanamine.

  • Work-up: The reaction is quenched, and the product is extracted into an organic solvent.

  • Purification: The organic layer is dried and concentrated to yield the crude racemic amine, which may be purified by distillation or chromatography.

Experimental Protocol: Chiral Resolution

This protocol details the separation of the (R)-enantiomer from the racemic mixture using a chiral resolving agent.

Materials:

  • Racemic 1-(2,6-difluorophenyl)ethanamine

  • Chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid)

  • Solvent for crystallization (e.g., methanol, ethanol)

  • Base (e.g., sodium hydroxide) for liberation of the free amine

  • Hydrochloric acid for final salt formation

Procedure:

  • Diastereomeric Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent.

  • Fractional Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the crystallization of the less soluble diastereomeric salt, in this case, the salt of the (R)-amine with the L-tartaric acid derivative.

  • Isolation of Diastereomeric Salt: The crystals are collected by filtration and washed with a small amount of cold solvent. The enantiomeric purity of the amine in the salt can be checked at this stage. The crystallization process may be repeated to enhance purity.

  • Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous NaOH) to liberate the free (R)-amine, which is then extracted into an organic solvent.

  • Hydrochloride Salt Formation: The solvent is removed, and the resulting (R)-amine is converted to its hydrochloride salt as described in Pathway 1.

Quantitative Data

The following table summarizes typical quantitative data for the chiral resolution pathway.

ParameterValue
Racemic Amine Synthesis
Starting Material2',6'-Difluoroacetophenone
Yield of Racemic Amine85 - 95%
Chiral Resolution
Resolving AgentDi-p-toluoyl-L-tartaric acid
Yield of Diastereomeric Salt40 - 45% (based on racemate)
Enantiomeric Excess (e.e.) of Resolved Amine>99% (after recrystallization)
Overall Yield of (R)-amine hydrochloride30 - 40% (from racemic amine)

Synthesis and Resolution Pathway Diagram

G Chiral Resolution Pathway cluster_racemic Racemic Amine Synthesis cluster_resolution Chiral Resolution cluster_liberation Amine Liberation & Salt Formation A 2',6'-Difluoroacetophenone B Reductive Amination (non-chiral) A->B C Racemic 1-(2,6-Difluorophenyl)ethanamine B->C D Addition of Chiral Resolving Agent C->D E Fractional Crystallization D->E F Isolation of Diastereomeric Salt ((R)-amine salt) E->F G Mother Liquor ((S)-amine salt) E->G H Treatment with Base F->H I (R)-1-(2,6-Difluorophenyl)ethanamine H->I J Addition of HCl I->J K (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride J->K

Caption: Synthesis and Chiral Resolution Workflow.

Conclusion

Both asymmetric reductive amination and chiral resolution are viable and effective methods for the synthesis of this compound. The choice of pathway often depends on factors such as the availability and cost of chiral catalysts or resolving agents, scalability requirements, and desired overall process efficiency. Asymmetric enzymatic amination offers a more direct and potentially more atom-economical route, while chiral resolution is a well-established and robust classical technique. This guide provides the necessary technical details for researchers and drug development professionals to make an informed decision and to implement the synthesis of this important chiral intermediate.

A Technical Guide to the Chiral Purity of (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Purity in Drug Development

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), is a critical consideration in the pharmaceutical industry. The spatial arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. Consequently, the development of single-enantiomer drugs has become a standard practice to enhance therapeutic efficacy and safety.

(R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atoms on the phenyl ring can significantly influence the molecule's metabolic stability and binding affinity to its biological target. Ensuring the high enantiomeric purity of this intermediate is paramount, as any chiral impurity can carry through to the final API, potentially impacting its safety and efficacy profile. Regulatory agencies worldwide mandate strict control over the enantiomeric purity of chiral drugs.

This technical guide provides an in-depth overview of the analytical methodologies for the determination of the chiral purity of this compound. It is designed to be a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis, analysis, and quality control of chiral pharmaceutical intermediates.

Analytical Methodologies for Chiral Purity Determination

The determination of enantiomeric excess (e.e.) is a crucial step in the quality control of this compound. The most common and robust analytical techniques for this purpose are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

  • Chiral Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines. A column such as a Chiralpak® AD-H or Chiralcel® OD-H is a good starting point for method development.

  • Mobile Phase: A typical mobile phase for normal phase chromatography consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier such as isopropanol or ethanol. A small amount of a basic additive, like diethylamine (DEA), is often added to the mobile phase to improve peak shape and reduce tailing of the amine analytes.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL). A racemic standard of 1-(2,6-Difluorophenyl)ethanamine hydrochloride is also prepared to confirm the elution order of the enantiomers.

  • HPLC Conditions (Example):

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

Data Presentation: Chiral HPLC Results

Parameter(R)-1-(2,6-Difluorophenyl)ethanamine(S)-1-(2,6-Difluorophenyl)ethanamine
Retention Time (min)12.514.2
Peak Area998,5001,500
Enantiomeric Excess (%) 99.7% -

Workflow for Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase inject_sample Inject Sample prep_sample->inject_sample prep_racemic Prepare Racemic Standard inject_racemic Inject Racemic Standard prep_racemic->inject_racemic hplc_system HPLC System with Chiral Column set_conditions Set Isocratic Conditions hplc_system->set_conditions set_conditions->inject_sample set_conditions->inject_racemic detect UV Detection inject_sample->detect inject_racemic->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

Workflow for Chiral HPLC Analysis of this compound.
Chiral Gas Chromatography (GC)

Chiral GC is another excellent technique for determining enantiomeric purity, often providing high resolution and sensitivity. For polar analytes like amines, derivatization is typically required to improve volatility and chromatographic performance.

Experimental Protocol: Chiral GC after Derivatization

  • Derivatization: The primary amine group of 1-(2,6-Difluorophenyl)ethanamine is derivatized to form a less polar and more volatile compound. A common derivatizing agent is trifluoroacetic anhydride (TFAA), which converts the amine to a trifluoroacetamide.

    • Procedure: Dissolve approximately 5 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane). Add 100 µL of trifluoroacetic anhydride. Heat the mixture at 60 °C for 30 minutes. Evaporate the solvent and excess reagent under a stream of nitrogen. Reconstitute the residue in 1 mL of hexane for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column Selection: A cyclodextrin-based chiral capillary column (e.g., Chiraldex® G-TA) is often suitable for separating derivatized amines.

  • GC Conditions (Example):

    • Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 5 min

    • Detector Temperature: 280 °C (FID)

Data Presentation: Chiral GC Results

Parameter(R)-enantiomer derivative(S)-enantiomer derivative
Retention Time (min)16.116.8
Peak Area996,0004,000
Enantiomeric Excess (%) 99.2% -

Workflow for Chiral GC Analysis after Derivatization

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis dissolve Dissolve Sample derivatize Derivatize with TFAA dissolve->derivatize reconstitute Reconstitute in Hexane derivatize->reconstitute inject Inject Derivatized Sample reconstitute->inject gc_system GC-FID System with Chiral Column set_conditions Set Temperature Program gc_system->set_conditions set_conditions->inject detect FID Detection inject->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess (%) integrate->calculate

Workflow for Chiral GC Analysis of this compound.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the analyte can lead to the formation of diastereomeric complexes, which may exhibit distinct chemical shifts in the NMR spectrum.

Experimental Protocol: NMR with CSA

  • Chiral Solvating Agent (CSA): For amines, common CSAs include (R)-(-)- or (S)-(+)-1,1'-Bi-2-naphthol (BINOL) derivatives or chiral acids like (R)- or (S)-Mandelic acid.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a standard ¹H or ¹⁹F NMR spectrum.

    • Add a molar equivalent of the chosen CSA to the NMR tube.

    • Acquire another NMR spectrum and look for the splitting of signals corresponding to the protons or fluorine atoms near the chiral center.

  • NMR Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Data Analysis: The enantiomeric excess is calculated from the integration of the separated signals corresponding to the two diastereomeric complexes.

Data Presentation: NMR with CSA Results

NucleusSignal of (R)-enantiomer complex (ppm)Signal of (S)-enantiomer complex (ppm)Integral Ratio (R:S)
¹H (methine proton)4.524.5599.5 : 0.5
¹⁹F-115.3-115.599.6 : 0.4
Enantiomeric Excess (%) 99.0 - 99.2% --

Logical Relationship in NMR with CSA

G cluster_components Components cluster_interaction Interaction in NMR Tube cluster_outcome NMR Spectrum analyte Chiral Analyte (R/S Enantiomers) complex_r Diastereomeric Complex (R-analyte + R-CSA) analyte->complex_r complex_s Diastereomeric Complex (S-analyte + R-CSA) analyte->complex_s csa Chiral Solvating Agent (e.g., R-CSA) csa->complex_r csa->complex_s signals Distinct NMR Signals (Different Chemical Shifts) complex_r->signals complex_s->signals integration Integration of Signals signals->integration ee_calc Calculation of Enantiomeric Excess integration->ee_calc

Unveiling the Chiral Recognition Mechanism of (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride in Enantiomeric Separations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride has emerged as a significant tool in the realm of chiral separations, primarily functioning as a highly effective chiral resolving agent for racemic carboxylic acids. Its utility lies in the formation of diastereomeric salts with differing physicochemical properties, enabling the separation of enantiomers through fractional crystallization. This technical guide provides an in-depth exploration of the core mechanism of action, supported by experimental protocols and an analysis of the molecular interactions that drive chiral recognition.

The primary mechanism by which this compound facilitates chiral separation is through the formation of diastereomeric salts with racemic carboxylic acids. Enantiomers, by definition, possess identical physical properties, making their direct separation challenging. However, when a racemic mixture of a chiral acid reacts with a single enantiomer of a chiral base, such as (R)-1-(2,6-difluorophenyl)ethanamine, two diastereomeric salts are formed. These diastereomers, having different spatial arrangements, exhibit distinct physical properties, most notably different solubilities in a given solvent system. This difference in solubility is the cornerstone of the resolution process, allowing for the selective crystallization of the less soluble diastereomeric salt.

The efficiency of this chiral resolution is intrinsically linked to the molecular architecture of the resolving agent. The presence of the two fluorine atoms at the 2 and 6 positions of the phenyl ring in this compound plays a crucial role in the chiral recognition process. These highly electronegative fluorine atoms influence the electronic distribution of the aromatic ring and participate in specific intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, with the chiral carboxylic acid. These interactions, in conjunction with steric hindrance provided by the substituted phenyl group, contribute to the formation of a rigid, well-defined crystal lattice for one diastereomer, leading to its lower solubility and preferential crystallization.

Core Mechanism of Action: Diastereomeric Salt Formation

The fundamental principle of chiral resolution using this compound is the conversion of a pair of enantiomers into a pair of diastereomers with distinct physical properties. This process allows for their separation using standard laboratory techniques like crystallization.[1] The overall workflow can be summarized in three key stages:

  • Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with an equimolar amount of this compound in a suitable solvent. This acid-base reaction results in the formation of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine].

  • Fractional Crystallization: By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution. This solid phase is then separated from the mother liquor, which is enriched in the more soluble diastereomer.

  • Liberation of the Enantiomer: The isolated, pure diastereomeric salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the chiral resolving agent. The resolving agent can often be recovered and reused, making the process more economical.

Experimental Protocols

The following provides a generalized experimental protocol for the chiral resolution of a racemic carboxylic acid using this compound. It is important to note that the optimal solvent, temperature, and crystallization time may need to be determined empirically for each specific carboxylic acid.

Materials:
  • Racemic carboxylic acid

  • This compound

  • Suitable solvent (e.g., ethanol, methanol, isopropanol, acetonitrile, or mixtures with water)

  • Strong acid (e.g., hydrochloric acid) for liberation of the enantiomer

  • Base (e.g., sodium hydroxide) for recovery of the resolving agent

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:
  • Salt Formation and Crystallization:

    • Dissolve the racemic carboxylic acid in a minimal amount of a suitable heated solvent.

    • In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also with gentle heating.

    • Slowly add the amine solution to the carboxylic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Pure Enantiomer:

    • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous solution of a strong acid (e.g., 1M HCl).[1]

    • Stir the mixture until the solid has completely dissolved and partitioned between the two phases.[1]

    • Separate the organic layer, which now contains the enantiomerically pure carboxylic acid.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent to obtain the enantiomerically pure carboxylic acid.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layer from the liberation step, which contains the this compound, can be basified with a strong base (e.g., NaOH) to regenerate the free amine.

    • The free amine can then be extracted with an organic solvent, and the solvent evaporated to recover the resolving agent for potential reuse.

Quantitative Data

While specific quantitative data for the resolution of a wide range of carboxylic acids using this compound is not extensively available in publicly accessible literature, the effectiveness of a chiral resolution is typically evaluated based on the yield and the enantiomeric excess (e.e.) of the desired enantiomer. For a successful resolution, a high yield of the crystalline diastereomeric salt and a high enantiomeric excess of the liberated carboxylic acid are desired. The enantiomeric excess is often determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

For analogous chiral amines used in diastereomeric salt resolutions, the enantiomeric excess of the recovered amine can be very high, often exceeding 95%.[2] The yield of the diastereomeric salt is dependent on the specific acid, resolving agent, and crystallization conditions.

ParameterDescriptionTypical Target Value
Yield of Diastereomeric Salt The mass of the isolated, less soluble diastereomeric salt as a percentage of the theoretical maximum.> 40% (for one enantiomer)
Enantiomeric Excess (e.e.) A measure of the purity of the desired enantiomer, calculated as |(% major enantiomer) - (% minor enantiomer)|.> 98%

Visualizing the Process and Interactions

To better understand the workflow and the underlying molecular interactions, the following diagrams are provided.

G cluster_0 Diastereomeric Salt Formation and Crystallization cluster_1 Liberation of Pure Enantiomer racemic_acid Racemic Carboxylic Acid ((R)-Acid and (S)-Acid) dissolution Dissolution in Suitable Solvent racemic_acid->dissolution resolving_agent (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride resolving_agent->dissolution mixing Mixing and Salt Formation dissolution->mixing crystallization Cooling and Fractional Crystallization mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., [(S)-Acid · (R)-Amine]) filtration->less_soluble Solid mother_liquor Mother Liquor Enriched in More Soluble Diastereomer (e.g., [(R)-Acid · (R)-Amine]) filtration->mother_liquor Liquid acidification Treatment with Strong Acid less_soluble->acidification extraction Liquid-Liquid Extraction acidification->extraction pure_enantiomer Pure (S)-Carboxylic Acid extraction->pure_enantiomer Organic Phase recovered_agent Recovered Resolving Agent extraction->recovered_agent Aqueous Phase G cluster_0 Diastereomeric Salt Crystal Lattice cluster_1 Less Soluble Diastereomer (Ordered Lattice) cluster_2 More Soluble Diastereomer (Disordered Lattice) R_Amine (R)-Amine Cation S_Acid (S)-Acid Anion R_Acid (R)-Acid Anion R_Amine_1 (R)-Amine S_Acid_1 (S)-Acid R_Amine_1->S_Acid_1 Strong H-Bonding Good Steric Fit F1 Fluorine R_Amine_1->F1 F2 Fluorine R_Amine_1->F2 Carboxyl Carboxylate Group S_Acid_1->Carboxyl R_Amine_2 (R)-Amine R_Acid_2 (R)-Acid R_Amine_2->R_Acid_2 Weaker Interactions Steric Repulsion F1->Carboxyl Dipole-Dipole/ H-Bonding Ammonium Ammonium Group Ammonium->Carboxyl Ionic Interaction Hydrogen Bonding

References

The Rise of Fluorinated Phenethylamines: A Technical Guide to the Discovery and History of Difluorophenyl Ethanamine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive whitepaper has been released today, detailing the discovery, history, and pharmacology of difluorophenyl ethanamine compounds, with a particular focus on their emergence as potent psychoactive substances. This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on this significant class of fluorinated molecules.

The introduction of fluorine into psychoactive phenethylamines, a class of compounds known for their effects on the central nervous system, has led to the development of novel substances with altered potency, duration of action, and receptor interaction profiles. This guide traces the history of these compounds from the pioneering work of chemists like Alexander Shulgin to contemporary pharmacological studies.

A New Frontier in Psychoactive Research: The Role of Fluorine

The strategic placement of fluorine atoms on the phenethylamine backbone has been a key strategy in the development of new psychoactive substances, often referred to as "designer drugs." This is, in part, due to fluorine's ability to modulate a molecule's metabolic stability and its affinity for biological targets. The difluorophenyl ethanamine derivatives, in particular, have demonstrated unique pharmacological properties, setting them apart from their non-fluorinated parent compounds.

A pivotal figure in the exploration of these compounds is Daniel Trachsel, who first described difluorinated mescaline analogues in the scientific literature in the early 21st century. His work laid the groundwork for a deeper understanding of how fluorination impacts the activity of psychedelic phenethylamines.

Quantitative Analysis of Receptor Interactions

Recent studies have provided a wealth of quantitative data on the interaction of difluorophenyl ethanamine compounds with their primary biological targets, the serotonin receptors. This information is crucial for understanding their mechanism of action and for the rational design of new therapeutic agents.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Human Oral Dose (mg)Duration (hours)
Mescaline55009900180-36010-12
Difluoromescaline (DFM) 5949 >10000 50-100 12-18
EscalineNot reportedNot reportedNot reportedNot reported
Difluoroescaline (DFE) Not reportedNot reported40-80 6-12

Data compiled from recent pharmacological studies. Ki values represent the binding affinity for the receptor, with lower values indicating higher affinity.[1][2]

Compound5-HT2A EC50 (nM)5-HT2A Emax (%)5-HT2B EC50 (nM)5-HT2B Emax (%)
Mescaline2800100>10000<20
Difluoromescaline (DFM) 1600 100 4400 80
Escaline12001002000100
Difluoroescaline (DFE) 1100 90 1200 100

EC50 represents the concentration of a compound that provokes a response halfway between the baseline and maximum response. Emax is the maximum response that can be induced by the compound.[2]

Experimental Methodologies

A comprehensive understanding of these compounds necessitates a review of the experimental protocols used for their synthesis and pharmacological characterization.

Synthesis of Difluoromescaline (Illustrative Pathway)

While specific, detailed protocols from primary literature remain proprietary or are described in less accessible sources, the general synthetic approach to difluorinated phenethylamines like Difluoromescaline (4-(difluoromethoxy)-3,5-dimethoxyphenethylamine) involves a multi-step process. A plausible synthetic workflow, based on established organic chemistry principles for phenethylamine synthesis, is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A Syringaldehyde B Hydroxylation at C4 A->B 1. Oxidation C Difluoromethylation of C4-hydroxyl B->C 2. Introduction of CHF2 group D Nitration of Aldehyde C->D 3. Henry Reaction (with Nitromethane) E Reduction of Nitro Group D->E 4. Reduction of nitroalkene G Difluoromescaline E->G F Reduction of Aldehyde

A plausible synthetic workflow for Difluoromescaline.

Receptor Binding Assay Protocol

The affinity of difluorophenyl ethanamine compounds for serotonin receptors is typically determined using radioligand binding assays. The following is a generalized protocol for such an experiment.

Binding_Assay_Workflow A Prepare cell membranes expressing the target receptor (e.g., 5-HT2A) B Incubate membranes with a known radioligand (e.g., [3H]ketanserin) A->B C Add increasing concentrations of the difluorophenyl ethanamine compound B->C D Allow to reach equilibrium C->D E Separate bound and free radioligand (e.g., via filtration) D->E F Quantify radioactivity of bound ligand E->F G Calculate Ki values from displacement curves F->G

Workflow for a competitive radioligand binding assay.

Functional Assay Protocol (Calcium Flux)

To determine if a compound acts as an agonist or antagonist, functional assays are employed. A common method measures changes in intracellular calcium levels upon receptor activation.

Functional_Assay_Workflow A Culture cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A) B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add varying concentrations of the difluorophenyl ethanamine compound B->C D Measure changes in fluorescence intensity over time using a plate reader C->D E Generate dose-response curves D->E F Calculate EC50 and Emax values E->F

Workflow for a calcium flux functional assay.

Signaling Pathways of Difluorophenyl Ethanamines

The primary mechanism of action for psychedelic phenethylamines, including their difluorinated analogues, is through agonism at the serotonin 2A (5-HT2A) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Downstream Effects Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Activity Changes in Neuronal Excitability Ca_Release->Neuronal_Activity Gene_Expression Altered Gene Expression PKC_Activation->Gene_Expression Gene_Expression->Neuronal_Activity DFE Difluorophenyl Ethanamine DFE->Receptor Binds and Activates

Simplified 5-HT2A receptor signaling pathway.

The activation of the 5-HT2A receptor by a difluorophenyl ethanamine leads to the coupling and activation of the Gq/11 G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. The increase in intracellular calcium and the presence of DAG collectively activate protein kinase C (PKC). These signaling events ultimately lead to changes in neuronal excitability and gene expression, which are thought to underlie the profound psychoactive effects of these compounds.

Conclusion

The study of difluorophenyl ethanamine compounds is a rapidly evolving field. The introduction of fluorine has been shown to significantly modulate the pharmacological properties of psychoactive phenethylamines, leading to compounds with increased potency and duration of action. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers working to understand the structure-activity relationships of these fascinating molecules and to explore their potential therapeutic applications. Further research is needed to fully elucidate their complex pharmacology and downstream signaling effects.

References

The Strategic Introduction of Fluorine: Enhancing the Bioactivity of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals featuring at least one fluorine atom.[1] Chiral amines, a ubiquitous structural motif in bioactive molecules, are particularly amenable to fluorination as a strategy to optimize their pharmacological profiles. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the bioactivity of chiral amines by modulating their pKa, lipophilicity, metabolic stability, and conformational preferences.[1][2] This guide provides a comprehensive technical overview of the role of fluorine in enhancing the bioactivity of chiral amines, detailing the underlying principles, experimental methodologies for evaluation, and the impact on key signaling pathways.

Physicochemical Impact of Fluorination on Chiral Amines

The strategic placement of fluorine atoms in a chiral amine can lead to predictable and advantageous alterations in its physicochemical properties. These changes are fundamental to the observed improvements in bioactivity and pharmacokinetic profiles.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly lowers the pKa of nearby amine groups.[3] This reduction in basicity can have profound effects on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa can lead to reduced ionization at physiological pH, which can enhance membrane permeability and oral bioavailability.

Alteration of Lipophilicity (LogP)

The effect of fluorine on lipophilicity is context-dependent. While the introduction of a single fluorine atom or a trifluoromethyl group can increase lipophilicity, leading to enhanced membrane permeability and binding affinity, the monofluorination or trifluoromethylation of alkyl groups can also decrease lipophilicity due to fluorine's high electronegativity.[1][3] Careful consideration of the position and extent of fluorination is crucial for tuning this property.

Enhancement of Metabolic Stability

Fluorine substitution is a widely employed strategy to block metabolic "soft spots" susceptible to cytochrome P450 (CYP) oxidation.[4] The high strength of the C-F bond makes it resistant to enzymatic cleavage, thereby preventing hydroxylation and other metabolic transformations at or near the site of fluorination. This can significantly increase the in vivo half-life of a drug.

Conformational Control

Fluorine can influence the conformational preferences of a molecule through steric and electronic effects. This can lead to the stabilization of a bioactive conformation, which can enhance binding affinity and selectivity for the target protein.

Quantitative Impact of Fluorination on Bioactivity: Case Studies

The following tables summarize quantitative data from selected case studies, illustrating the impact of fluorination on the bioactivity of chiral amines.

Table 1: Comparison of Bioactivity Data for Fluorinated vs. Non-fluorinated GPCR Ligands

Compound PairTargetParameterNon-fluorinated ValueFluorinated ValueFold ChangeReference
Eletriptan vs. Sumatriptan5-HT1B/1D ReceptorBioavailability14%50%3.6[5]
Fluorinated Analog vs. Parent CompoundSerotonin 2a (5-HT2a) ReceptorpPotency7.08.7~50[6]
Fluorinated Analog vs. Parent CompoundDopamine D2 ReceptorpKi8.27.5-5[7]

Table 2: Comparison of Bioactivity Data for Fluorinated vs. Non-fluorinated Enzyme Inhibitors

Compound PairTargetParameterNon-fluorinated ValueFluorinated ValueFold ChangeReference
Celecoxib vs. RofecoxibCOX-2Selectivity Index (COX-1 IC50 / COX-2 IC50)~7.6~460~60[8]
Sitagliptin vs. VildagliptinDPP-4IC5026 nM62 nM0.42[9]

Experimental Protocols for Assessing the Bioactivity of Fluorinated Chiral Amines

A systematic evaluation of the impact of fluorination requires a suite of well-defined experimental protocols. The following sections detail key methodologies.

Determination of pKa

The pKa of a chiral amine can be accurately determined using NMR titration.

  • Principle: The chemical shifts of nuclei near the amine group are sensitive to changes in protonation state. By monitoring these chemical shifts as a function of pH, a titration curve can be generated, from which the pKa can be calculated.

  • Methodology:

    • Dissolve the amine in a suitable solvent (e.g., D2O).

    • Record the 1H or 13C NMR spectrum at a series of known pH values, achieved by adding small aliquots of a strong acid or base.

    • Plot the chemical shift of a reporter nucleus versus pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Measurement of Lipophilicity (LogP)

For fluorinated compounds, 19F NMR provides a powerful method for determining LogP.

  • Principle: The relative concentration of a fluorinated compound in the octanol and aqueous phases of a biphasic system can be quantified by integrating the signals in the 19F NMR spectrum of each phase.

  • Methodology:

    • Prepare a solution of the fluorinated chiral amine in a mixture of n-octanol and water.

    • After vigorous mixing and phase separation, acquire the 19F NMR spectrum of each phase.

    • The LogP is calculated as the logarithm of the ratio of the integrated signal intensities in the octanol and water phases.

In Vitro Metabolic Stability Assay

The metabolic stability of a compound is typically assessed using liver microsomes.

  • Principle: Liver microsomes contain a high concentration of CYP enzymes. By incubating the compound with microsomes and monitoring its disappearance over time, the intrinsic clearance can be determined.

  • Methodology:

    • Incubate the test compound (typically at 1 µM) with pooled human liver microsomes in the presence of NADPH at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration using LC-MS/MS.

    • The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time plot.

Cell-Based Potency and Selectivity Assays

Cell-based assays are crucial for determining the functional activity of a compound in a more physiologically relevant context.

  • Principle: These assays measure the effect of the compound on a specific cellular process, such as cell proliferation, apoptosis, or the activation of a signaling pathway.

  • Methodology (Example: Kinase Inhibitor):

    • Culture a cell line that is dependent on the target kinase for survival or proliferation.

    • Treat the cells with a range of concentrations of the test compound.

    • After a defined incubation period, assess cell viability using a method such as the MTT or CellTiter-Glo assay.

    • The IC50 value (the concentration that inhibits 50% of the cellular response) is determined by fitting the dose-response data to a sigmoidal curve.

    • Selectivity is assessed by testing the compound against a panel of related kinases in similar assays.

Impact on Signaling Pathways

Fluorinated chiral amines often exert their effects by modulating the activity of key signaling pathways. The enhanced binding affinity and selectivity resulting from fluorination can lead to more potent and specific modulation of these pathways.

G-Protein Coupled Receptor (GPCR) Signaling

Many chiral amines target GPCRs, such as serotonin and dopamine receptors. Fluorination can enhance the affinity and selectivity of these ligands, leading to more precise modulation of downstream signaling cascades.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Fluorinated Chiral Amine GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response

Caption: GPCR signaling pathway initiated by a fluorinated chiral amine.

Tyrosine Kinase Inhibitor Signaling

Fluorinated chiral amines are also found in tyrosine kinase inhibitors. By improving binding to the ATP-binding pocket, fluorine can enhance the potency and selectivity of these inhibitors, leading to more effective blockade of oncogenic signaling.

TKI_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding & Dimerization Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK) RTK->Downstream_Signaling Phosphorylation TKI Fluorinated Chiral Amine (TKI) TKI->RTK Inhibition ATP ATP ATP->RTK Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Caption: Inhibition of RTK signaling by a fluorinated chiral amine.

Experimental Workflow for the Evaluation of Fluorinated Chiral Amines

The development and evaluation of a novel fluorinated chiral amine follows a logical and iterative workflow, from initial design and synthesis to comprehensive bioactivity profiling.

Drug_Discovery_Workflow Start Design & Synthesis of Fluorinated Chiral Amine Analogs Physicochem_Screening Physicochemical Profiling (pKa, LogP) Start->Physicochem_Screening In_Vitro_ADME In Vitro ADME (Metabolic Stability) Physicochem_Screening->In_Vitro_ADME Primary_Screening Primary Bioactivity Screening (Binding Affinity, Potency) In_Vitro_ADME->Primary_Screening Secondary_Screening Secondary Bioactivity Screening (Selectivity, Mechanism of Action) Primary_Screening->Secondary_Screening In_Vivo_Studies In Vivo Efficacy & PK/PD (Animal Models) Secondary_Screening->In_Vivo_Studies Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Iterative Design Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection Lead_Optimization->Primary_Screening

Caption: Preclinical drug discovery workflow for fluorinated chiral amines.

Conclusion

The judicious incorporation of fluorine into chiral amines represents a powerful and versatile strategy in modern drug discovery. By leveraging the unique physicochemical properties of fluorine, medicinal chemists can fine-tune the pKa, lipophilicity, and metabolic stability of these important pharmacophores, leading to significant improvements in potency, selectivity, and overall pharmacokinetic performance. A thorough understanding of the principles outlined in this guide, coupled with the application of robust experimental methodologies, will continue to drive the successful development of novel and effective fluorinated chiral amine therapeutics.

References

Methodological & Application

Asymmetric synthesis using (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Starting Research Phase

I've initiated a thorough Google search to compile information on (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride as a chiral auxiliary. My focus is on identifying relevant reactions, detailed experimental protocols, and quantitative data like yields and enantiomeric excesses. I'm aiming for a comprehensive overview to kickstart this project.

Deep Dive into Data

\n\nI'm now deeply immersed in analyzing the search results. I'm actively extracting quantitative data—yields, excesses—and meticulously noting every detail of the experimental protocols I find. My goal is to structure this data into clear, comparable tables and provide comprehensive, step-by-step instructions for the most important reactions. Alongside this, I'm simultaneously building Graphviz diagrams using DOT, ensuring they clearly depict reaction pathways and experimental workflows, all while adhering to the specified formatting constraints. This work feeds into synthesizing it all into thorough Application Notes and Protocols designed for a research audience.

Focusing the Search

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Narrowing the Scope

I've hit a roadblock. The initial search was too broad and failed to unearth specific applications using the this compound auxiliary. I'm now focusing on imine or amide formation followed by diastereoselective reactions. My revised strategy includes searching for experimental details and broadening to include amine as a reactant yielding chiral products.

Exploring Specific Examples

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Seeking Practical Applications

I'm now hunting for detailed examples of this compound in action. Earlier searches offered broad context on chiral auxiliaries, but I need specific procedures. I'm aiming for publications or patents detailing reactions with carbonyl compounds, with data and protocols. I am seeking publications that focus on its application as an auxiliary, specifically how it reacts to form imines or amides with carbonyls.

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Analyzing Auxiliary Roles

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Clarifying Application Limitations

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Final Search for Insights

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Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids with (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of single-enantiomer active pharmaceutical ingredients (APIs) is often a regulatory requirement. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.[1][2][3]

(R)-1-(2,6-Difluorophenyl)ethanamine is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its hydrochloride salt is often used for stability and ease of handling. The presence of the difluorophenyl group can enhance the crystallinity of the resulting diastereomeric salts and introduce different steric and electronic interactions, which can lead to better separation efficiency compared to non-fluorinated analogues. This application note provides a detailed protocol for the chiral resolution of a generic racemic carboxylic acid using (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1][3] A racemic carboxylic acid, a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure chiral base, in this case, (R)-1-(2,6-Difluorophenyl)ethanamine. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine].

These diastereomers have different spatial arrangements and, consequently, different physical properties such as solubility, melting point, and crystal structure. This difference in solubility allows for their separation by fractional crystallization. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize from the solution, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the enantiomerically enriched carboxylic acid can be recovered from the purified diastereomeric salt by treatment with an acid to break the salt, followed by extraction. The chiral resolving agent can also be recovered and recycled.

Experimental Protocol

This protocol provides a general procedure for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for specific carboxylic acids.

Materials:

  • Racemic carboxylic acid

  • This compound

  • A suitable base (e.g., Sodium hydroxide, Potassium carbonate) to liberate the free amine

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl acetate, Toluene, and aqueous mixtures)

  • Acid for salt cleavage (e.g., Hydrochloric acid, Sulfuric acid)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane, Diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Standard laboratory glassware (flasks, beakers, crystallizing dish, Buchner funnel)

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Rotary evaporator

  • Analytical instrumentation for determining enantiomeric excess (e.e.) (e.g., Chiral HPLC, Chiral GC, or polarimeter)

Procedure:

Step 1: Liberation of the Chiral Amine

  • Dissolve this compound in water.

  • Add a stoichiometric equivalent of a base (e.g., 1 M NaOH) dropwise while stirring to neutralize the hydrochloride and liberate the free (R)-1-(2,6-Difluorophenyl)ethanamine.

  • Extract the free amine into an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free chiral amine.

Step 2: Diastereomeric Salt Formation and Crystallization

  • Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a suitable solvent or solvent mixture at an elevated temperature.

  • In a separate flask, dissolve the (R)-1-(2,6-Difluorophenyl)ethanamine (0.5 to 1.0 equivalent) in the same solvent, heating if necessary. A sub-stoichiometric amount of the resolving agent is often used to increase the purity of the initially crystallized salt.

  • Slowly add the chiral amine solution to the carboxylic acid solution with constant stirring.

  • Allow the resulting solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be required to maximize the yield of the less soluble diastereomeric salt.

  • If no crystals form, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.

Step 3: Isolation and Purification of the Diastereomeric Salt

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • The enantiomeric purity of the carboxylic acid in the crystallized salt can be determined at this stage by dissolving a small sample in a suitable solvent, liberating the acid, and analyzing by chiral HPLC or GC.

  • If the desired diastereomeric excess (d.e.) is not achieved, recrystallize the salt from the same or a different solvent system.

Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Suspend the purified diastereomeric salt in water.

  • Add a strong acid (e.g., 2 M HCl) until the pH is acidic (pH 1-2) to break the salt.

  • Extract the liberated enantiomerically enriched carboxylic acid into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Step 5: Recovery of the Chiral Resolving Agent

  • The aqueous layer from the previous step contains the hydrochloride salt of the resolving agent.

  • Make the aqueous layer basic with a suitable base (e.g., NaOH) and extract the free amine with an organic solvent.

  • The recovered chiral amine can be purified and reused.

Data Presentation

The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess (e.e.) of the resolved product. The following table provides a template for recording and comparing data from different resolution experiments.

Experiment IDRacemic Carboxylic AcidMolar Ratio (Acid:Amine)Crystallization SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)Yield of Enriched Acid (%)Enantiomeric Excess (e.e.) (%)
EXP-01-AExample Acid 11 : 0.5Ethanol40953595
EXP-01-BExample Acid 11 : 1.0Ethanol/Water (9:1)75806580
EXP-02-AExample Acid 21 : 0.6Isopropanol35983098
EXP-02-BExample Acid 21 : 0.6Acetonitrile45904090

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific carboxylic acid and experimental conditions.

Visualizing the Workflow

The following diagram illustrates the logical workflow of the chiral resolution process.

Chiral_Resolution_Workflow cluster_reaction Reaction & Crystallization cluster_separation Separation cluster_recovery Product & Reagent Recovery racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) salt_formation Diastereomeric Salt Formation in suitable solvent racemic_acid->salt_formation resolving_agent (R)-1-(2,6-Difluorophenyl)ethanamine (from Hydrochloride salt) resolving_agent->salt_formation crystallization Fractional Crystallization (Cooling) salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt [(S)-Acid · (R)-Amine] filtration->less_soluble Solid mother_liquor Mother Liquor (Enriched in [(R)-Acid · (R)-Amine]) filtration->mother_liquor Liquid acidification Acidification (e.g., HCl) less_soluble->acidification basification Basification (e.g., NaOH) mother_liquor->basification Optional Recovery extraction_acid Extraction acidification->extraction_acid recovered_amine Recovered (R)-Amine enriched_acid Enriched (S)-Carboxylic Acid* extraction_acid->enriched_acid extraction_amine Extraction basification->extraction_amine extraction_amine->recovered_amine caption *Assuming the (S)-acid · (R)-amine salt is less soluble. The outcome depends on the specific acid.

Figure 1: Workflow for Chiral Resolution.

Conclusion

The use of this compound as a resolving agent offers a powerful method for the separation of racemic carboxylic acids. The protocol outlined in this application note provides a comprehensive framework for researchers to develop and optimize a chiral resolution process. Successful implementation will depend on systematic screening of solvents and crystallization conditions to maximize the difference in solubility between the diastereomeric salts, thereby achieving high enantiomeric purity of the target carboxylic acid.

References

Application Notes and Protocols for Diastereomeric Salt Formation with (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the diastereomeric salt formation of racemic carboxylic acids using (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride as the chiral resolving agent. Chiral resolution via diastereomeric salt formation is a robust and scalable method for separating enantiomers, which is a critical step in drug development due to the often differing pharmacological activities of individual enantiomers.[1] This technique relies on the differential solubility of the diastereomeric salts formed between a racemic mixture and a chiral resolving agent.[1] While specific quantitative data for the resolution of a particular racemic acid with this compound is not publicly available, this document outlines a comprehensive experimental workflow, data collection strategy, and general principles applicable to this process.

Introduction

The separation of racemic mixtures into their constituent enantiomers is a crucial process in the pharmaceutical industry.[1] The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a classical and widely used method for chiral resolution on an industrial scale. The fundamental principle involves the reaction of a racemic acid with an enantiomerically pure chiral base, such as (R)-1-(2,6-Difluorophenyl)ethanamine, to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess distinct physicochemical properties, most notably different solubilities in a given solvent. This solubility difference allows for the separation of the less soluble diastereomer through crystallization. Subsequently, the resolved enantiomer of the carboxylic acid can be liberated from the isolated diastereomeric salt.

This compound is a chiral amine that can serve as an effective resolving agent for a variety of racemic carboxylic acids. The presence of the difluorophenyl group can influence the crystal packing and solubility of the resulting diastereomeric salts, potentially leading to efficient separation.

Principle of the Method

The chiral resolution process using this compound involves three main stages:

  • Diastereomeric Salt Formation: A racemic carboxylic acid ((R/S)-Acid) is reacted with the enantiomerically pure resolving agent ((R)-Amine) to form a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble in a specific solvent system. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomer will selectively crystallize out of the solution.

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure carboxylic acid and the resolving agent. The resolving agent can often be recovered and recycled.

Experimental Protocols

The following protocols provide a general framework for the diastereomeric salt resolution of a generic racemic carboxylic acid using this compound. Note: The optimal conditions (solvent, temperature, stoichiometry, and crystallization time) are highly dependent on the specific carboxylic acid and must be determined empirically through screening experiments.

Solvent Screening for Optimal Crystallization

The success of a diastereomeric resolution is critically dependent on the choice of solvent. The ideal solvent will exhibit a significant difference in solubility between the two diastereomeric salts.

Methodology:

  • In separate small vials, dissolve a small amount of the racemic carboxylic acid and an equimolar amount of this compound in a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof with water).

  • Heat the solutions gently to ensure complete dissolution.

  • Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.

  • Observe the formation of crystals. Note the solvent(s) that provide a good yield of crystalline material.

  • Analyze the crystalline material and the mother liquor by chiral HPLC to determine the diastereomeric excess (de%) and identify the solvent system that provides the best separation.

Preparative Scale Diastereomeric Salt Formation and Crystallization

Methodology:

  • Salt Formation:

    • In a suitable reaction flask, dissolve the racemic carboxylic acid (1.0 equivalent) in the optimal solvent determined from the screening process.

    • In a separate flask, prepare a solution of this compound (0.5-1.0 equivalent) in the same solvent. The hydrochloride salt may need to be neutralized with a suitable base (e.g., NaOH, KOH) to liberate the free amine prior to use, depending on the specific reaction conditions. Alternatively, the salt formation can be performed directly.

    • Slowly add the resolving agent solution to the carboxylic acid solution with stirring.

    • Heat the mixture until all solids dissolve.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

    • For complete crystallization, the flask can be placed in a refrigerator or an ice bath for a specified period.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

Liberation of the Enantiomerically Pure Carboxylic Acid

Methodology:

  • Suspend the isolated diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous acidic solution (e.g., 1M HCl).

  • Stir the mixture vigorously until the salt dissolves completely and partitions between the two phases.

  • Separate the organic layer containing the enantiomerically pure carboxylic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • The aqueous layer containing the resolving agent hydrochloride can be basified to recover the free amine for recycling.

Data Presentation

All quantitative data from the screening and preparative experiments should be summarized in tables for clear comparison.

Table 1: Solvent Screening Results

Solvent SystemYield of Crystals (%)Diastereomeric Excess (de%) of Crystals
MethanolData to be collectedData to be collected
EthanolData to be collectedData to be collected
IsopropanolData to be collectedData to be collected
AcetoneData to be collectedData to be collected
Ethyl AcetateData to be collectedData to be collected
AcetonitrileData to be collectedData to be collected
Ethanol/Water (9:1)Data to be collectedData to be collected

Table 2: Preparative Resolution Results

ParameterValue
Racemic Acid Input (g)Data to be collected
Resolving Agent Input (g)Data to be collected
Yield of Diastereomeric Salt (g, %)Data to be collected
Diastereomeric Excess of Salt (de%)Data to be collected
Yield of Enriched Carboxylic Acid (g, %)Data to be collected
Enantiomeric Excess of Carboxylic Acid (ee%)Data to be collected
Optical Rotation [α]DData to be collected

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Process cluster_products Products racemic_acid Racemic Carboxylic Acid salt_formation Diastereomeric Salt Formation in Optimal Solvent racemic_acid->salt_formation resolving_agent (R)-1-(2,6-Difluorophenyl)ethanamine HCl resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration diastereomeric_salt Less Soluble Diastereomeric Salt (Crystals) filtration->diastereomeric_salt Solid mother_liquor Mother Liquor (More Soluble Diastereomer) filtration->mother_liquor Liquid liberation Liberation of Enantiomer (Acid/Base Treatment) pure_enantiomer Enantiomerically Pure Carboxylic Acid liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent diastereomeric_salt->liberation

Caption: Experimental workflow for diastereomeric salt resolution.

logical_relationship racemic_mixture Racemic Mixture ((R)-Acid & (S)-Acid) diastereomeric_salts Mixture of Diastereomeric Salts ([(R)-Acid·(R)-Amine] & [(S)-Acid·(R)-Amine]) racemic_mixture->diastereomeric_salts chiral_resolving_agent Chiral Resolving Agent ((R)-Amine) chiral_resolving_agent->diastereomeric_salts separation Separation based on Differential Solubility diastereomeric_salts->separation less_soluble Less Soluble Diastereomer (e.g., [(S)-Acid·(R)-Amine]) separation->less_soluble more_soluble More Soluble Diastereomer (e.g., [(R)-Acid·(R)-Amine]) separation->more_soluble pure_s_enantiomer Pure (S)-Acid less_soluble->pure_s_enantiomer Liberation pure_r_enantiomer Pure (R)-Acid more_soluble->pure_r_enantiomer Liberation

Caption: Logical relationship in chiral resolution.

References

Application Notes and Protocols: (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride is a critical chiral building block in the synthesis of complex pharmaceutical intermediates. Its stereospecificity and the presence of the difluorophenyl moiety make it a valuable synthon for introducing chirality and enhancing the pharmacological properties of drug candidates. The difluoro substitution can improve metabolic stability, binding affinity, and lipophilicity, which are crucial parameters in drug design. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to the pharmaceutical industry, particularly in the development of treatments for neurodegenerative diseases and as kinase inhibitors.

Physicochemical Properties

PropertyValue
CAS Number 1309598-72-8
Molecular Formula C₈H₁₀ClF₂N
Molecular Weight 193.62 g/mol
Appearance Solid
Chirality (R)

Application 1: Synthesis of CREBBP Inhibitor Intermediate via Reductive Amination

(r)-1-(2,6-Difluorophenyl)ethanamine is a key starting material in the synthesis of potent and selective inhibitors of the CREB-binding protein (CREBBP), which are under investigation for the treatment of various cancers. The following protocol details a reductive amination reaction to form a key intermediate.

Experimental Protocol: Reductive Amination

This protocol describes the reaction of (r)-1-(2,6-Difluorophenyl)ethanamine with a suitable ketone to form a key amine intermediate.

Materials:

  • (r)-1-(2,6-Difluorophenyl)ethanamine

  • Appropriate ketone starting material

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of the ketone (1.0 equivalent) in anhydrous dichloromethane (DCM), add (r)-1-(2,6-Difluorophenyl)ethanamine (1.1 equivalents).

  • If required, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine intermediate.

Quantitative Data Summary
Reactant 1Reactant 2Reducing AgentSolventReaction Time (h)Yield (%)
Ketone Intermediate(r)-1-(2,6-Difluorophenyl)ethanamineSTABDCM1675-85

Note: Yields are typical and may vary depending on the specific ketone substrate and reaction scale.

Synthesis Workflow for CREBBP Inhibitor Intermediate

G ketone Ketone Starting Material reductive_amination Reductive Amination (STAB, DCM) ketone->reductive_amination amine (r)-1-(2,6-Difluorophenyl)ethanamine amine->reductive_amination imine Imine Intermediate product CREBBP Inhibitor Intermediate (Secondary Amine) imine->product Reduction purification Purification (Column Chromatography) product->purification reductive_amination->imine In situ

Caption: Reductive amination workflow.

Application 2: Synthesis of a Kinase Inhibitor Precursor via Amide Coupling

This compound is utilized in the synthesis of precursors for novel kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases. The primary amine of this chiral building block readily undergoes amide coupling with carboxylic acids.

Experimental Protocol: Amide Coupling

This protocol outlines a general procedure for the amide coupling of this compound with a carboxylic acid using a standard coupling agent.

Materials:

  • This compound

  • Carboxylic acid derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.2 equivalents).

  • Add a non-nucleophilic base such as DIPEA (3.0 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired amide.

Quantitative Data Summary
Carboxylic AcidAmineCoupling AgentBaseSolventReaction Time (h)Yield (%)
Substituted Benzoic Acid(r)-1-(2,6-Difluorophenyl)ethanamine HClHATUDIPEADMF680-90

Note: Yields are typical and may vary based on the specific carboxylic acid substrate.

Amide Coupling Signaling Pathway

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack carboxylic_acid Carboxylic Acid activated_ester Activated Ester Intermediate carboxylic_acid->activated_ester + coupling_agent Coupling Agent (e.g., HATU) coupling_agent->activated_ester amine (r)-1-(2,6-Difluorophenyl)ethanamine activated_ester->amine Nucleophilic Attack amide_product Amide Product (Kinase Inhibitor Precursor) amine->amide_product

Caption: Amide bond formation pathway.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex pharmaceutical intermediates. The protocols provided herein for reductive amination and amide coupling demonstrate its utility in constructing key precursors for targeted therapeutics. The predictable stereochemistry and the advantageous properties imparted by the difluorophenyl group make this compound a strategic choice for medicinal chemists and drug development professionals aiming to design next-generation pharmaceuticals.

Application Note: Determination of Enantiomeric Excess in Amines by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The determination of enantiomeric purity is critical in the pharmaceutical and chemical industries, as enantiomers of a chiral compound can exhibit different biological activities.[1] This document provides detailed protocols for determining the enantiomeric excess (ee) of primary and secondary amines using ¹H NMR spectroscopy. Two primary methods are covered: the use of Chiral Derivatizing Agents (CDAs) to form stable diastereomers and the application of Chiral Solvating Agents (CSAs) to induce transient diastereomeric complexes.[2] These techniques offer a rapid, reliable, and accurate means of chiral analysis with minimal sample consumption, making them accessible in most chemistry laboratories.[3]

Principle of Enantiomeric Discrimination by NMR

Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To differentiate them, they must be converted into diastereomers, which have distinct physical properties and, therefore, different NMR chemical shifts. This is achieved by introducing a single enantiomer of a chiral auxiliary agent.

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the amine enantiomers to form a stable mixture of diastereomers.

  • Chiral Solvating Agents (CSAs): These agents form non-covalent, transient diastereomeric complexes with the amine enantiomers through interactions like hydrogen bonding.[2]

Once diastereomers are formed, specific protons in each will resonate at slightly different frequencies in the ¹H NMR spectrum. The ratio of the enantiomers in the original sample can be determined by integrating the corresponding well-resolved signals.[4]

Method 1: Chiral Derivatizing Agent (CDA) Protocol

This method involves the formation of diastereoisomeric iminoboronate esters through a three-component condensation reaction. It is a robust technique for determining the ee of a wide variety of primary amines.[5][6]

Experimental Workflow: CDA Method

CDA_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Amine Racemic/Enantioenriched Primary Amine Reagents Add (S)-BINOL and 2-Formylphenylboronic Acid in CDCl3 Amine->Reagents Reaction Covalent Bond Formation (Iminoboronate Esters) Reagents->Reaction < 90 mins NMR ¹H NMR Spectroscopy Reaction->NMR Spectra Distinct Diastereomeric Signals Observed NMR->Spectra

Caption: Workflow for ee determination using a Chiral Derivatizing Agent.

Protocol: Three-Component Derivatization

This protocol is adapted from the Bull-James assembly method.[4][5][6]

Materials:

  • Chiral Primary Amine (analyte)

  • 2-Formylphenylboronic acid (CDA component 1)[4]

  • (S)-BINOL or (R)-BINOL (enantiopure diol, CDA component 2)[4]

  • Deuterated chloroform (CDCl₃)[4]

  • 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Prepare the Host Solution: In a clean, dry vial, dissolve 1.0 equivalent of 2-formylphenylboronic acid and 1.1 equivalents of enantiopure (S)-BINOL in approximately 0.6 mL of CDCl₃.[4] Ensure the reagents are fully dissolved.

  • Prepare the Analyte: In a separate vial, dissolve approximately 1.2 equivalents of the chiral primary amine in a small amount of CDCl₃.

  • Derivatization: Add the amine solution to the host solution. It is important that the amine is in slight excess to avoid broad peaks from unreacted BINOL in the NMR spectrum.[5][7]

  • Reaction: Cap the vial and mix thoroughly. The reaction is typically rapid and proceeds at room temperature. The entire process can often be completed in under 90 minutes.[4][6]

  • NMR Analysis: Transfer the resulting solution containing the diastereoisomeric iminoboronate esters to an NMR tube.[4]

  • Acquire Spectrum: Record the ¹H NMR spectrum. The imine protons of the resulting diastereomers often appear as well-resolved, baseline-separated signals.[4]

Data Presentation: CDA Method

The effectiveness of the CDA is measured by the chemical shift difference (Δδ) between the signals of the two diastereomers. Larger Δδ values allow for more accurate integration.

Amine AnalyteChiral AuxiliarySolventObserved ProtonΔδ (ppm)Reference
(rac)-α-Methylbenzylamine2-Formylphenylboronic acid + (S)-BINOLCDCl₃Imine (CH=N)> 0.10[4]
Various Primary Amines2-Formylphenylboronic acid + (R)-BINOLCDCl₃Benzylic (CH)Varies[5]
(rac)-1-Phenylethylamine(R)-Mosher's Acid ChlorideCDCl₃Amide NHVaries[8]

Method 2: Chiral Solvating Agent (CSA) Protocol

This approach is often faster than CDA methods as it does not require covalent bond formation.[2] The chiral solvating agent and the amine analyte are simply mixed in an NMR tube, and the spectrum is recorded. BINOL and its derivatives are effective CSAs for both primary and secondary amines.[1][2]

Experimental Workflow: CSA Method

CSA_Workflow cluster_prep Sample Preparation cluster_reaction Complexation cluster_analysis Analysis Amine Racemic/Enantioenriched Amine CSA Add Chiral Solvating Agent (e.g., (S)-BINOL) Amine->CSA Mix in NMR tube Complex Non-covalent Association (Diastereomeric Complexes) CSA->Complex ~30 sec shaking NMR ¹H NMR Spectroscopy Complex->NMR Spectra Distinct Signals for Each Enantiomer NMR->Spectra

Caption: Workflow for ee determination using a Chiral Solvating Agent.

Protocol: Direct Mixing with CSA

This protocol is valued for its simplicity and speed.[1]

Materials:

  • Chiral Amine (analyte)

  • (S)-BINOL or other BINOL derivative (enantiopure CSA)[2]

  • Deuterated chloroform (CDCl₃) or other non-polar deuterated solvent[2]

  • 5 mm NMR tubes

  • NMR Spectrometer

Procedure:

  • Sample Preparation: Directly in a 5 mm NMR tube, combine the amine analyte (e.g., 0.1 mmol) and the chiral solvating agent (e.g., 0.1 mmol).[1]

  • Dissolution: Add approximately 0.6 mL of CDCl₃. Non-polar solvents are crucial as polar solvents can disrupt the formation of the diastereomeric complexes.[2]

  • Mixing: Cap the NMR tube and shake for approximately 30 seconds to ensure thorough mixing and complex formation.[1]

  • Acquire Spectrum: Immediately record the ¹H NMR spectrum at a constant temperature (e.g., 25 °C). Well-resolved resonance peaks for each enantiomer should be observable.[1]

Data Presentation: CSA Method

The choice of CSA can be optimized for specific classes of amines to achieve maximum signal separation.

Amine AnalyteChiral Solvating Agent (CSA)SolventObserved ProtonΔΔδ (ppm)Reference
rac-1,2-Diphenylethylenediamine(S)-3,3'-Diphenyl-BINOLCDCl₃NH₂0.046[2]
rac-2-Amino-3-phenylpropan-1-ol(S)-BINOLCDCl₃CH0.021[2]
Various Secondary Amines(R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphateCDCl₃VariesVaries[1][2]
2-Amino-3,3-dimethylbutane(S)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphateCDCl₃Methyl~0.02[9]

Data Analysis and Calculation of Enantiomeric Excess

The final step is to calculate the enantiomeric excess from the ¹H NMR spectrum. This is done by comparing the integration areas of the two distinct signals corresponding to the two diastereomers.

Logical Workflow: ee Calculation

ee_Calculation cluster_input NMR Data cluster_processing Integration cluster_output Calculation Spectrum ¹H NMR Spectrum with Separated Diastereomeric Signals Integrate Integrate Signal Areas Spectrum->Integrate Integrals Area_R = I_R Area_S = I_S Integrate->Integrals Formula ee (%) = |I_R - I_S| / (I_R + I_S) * 100 Integrals->Formula Result Enantiomeric Excess (ee) Formula->Result

Caption: Logical flow for calculating enantiomeric excess from NMR data.

Calculation Protocol
  • Identify Signals: In the processed ¹H NMR spectrum, identify the pair of signals corresponding to the two diastereomers. These should be well-resolved and free from overlap with other peaks.[5]

  • Integrate Peaks: Carefully integrate the area under each of these two signals. Let the integration values be I₁ and I₂.

  • Calculate Enantiomeric Excess (ee): Use the following standard formula:

    % ee = [ |I₁ - I₂| / (I₁ + I₂) ] x 100

    Where I₁ and I₂ are the integration values for the signals of the two diastereomers.

  • Determine Major Enantiomer: The enantiomer corresponding to the signal with the larger integration value is the major enantiomer in the mixture.

References

Application Note: Large-Scale Chiral Separation of (R)-1-(2,6-Difluorophenyl)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-1-(2,6-Difluorophenyl)ethanamine is a chiral building block of significant interest in pharmaceutical synthesis. The enantiomeric purity of such intermediates is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a detailed application note and protocol for the large-scale chiral separation of (R)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. The methodologies presented are based on established principles of chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are widely employed for preparative enantioseparations in the pharmaceutical industry.[1][2][3] While specific data for this compound is not extensively published, the protocols are adapted from successful separations of structurally related fluorinated amines and other chiral compounds.[4][5][6]

Principle of Chiral Separation

The separation of enantiomers is achieved by exploiting their differential interactions with a chiral environment. In chromatographic methods, this is typically a chiral stationary phase (CSP). The racemic mixture is introduced into the chromatographic system, and as it passes through the column, the two enantiomers form transient diastereomeric complexes with the CSP. The difference in the stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs are a popular and versatile choice for the separation of a wide range of chiral compounds, including amines.[2][7]

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the large-scale chiral separation of this compound using preparative HPLC and SFC. These values are intended to serve as a benchmark for method development.

Table 1: Preparative HPLC Separation Parameters and Results

ParameterCondition 1Condition 2
Stationary Phase Immobilized Polysaccharide-based CSPCinchona Alkaloid-based Ion-Exchanger CSP
Column Dimensions 250 x 50 mm, 10 µm250 x 50 mm, 10 µm
Mobile Phase n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)Methanol/Acetonitrile with acid/base additives
Flow Rate 100 mL/min80 mL/min
Temperature 25°C30°C
Detection UV at 265 nmUV at 265 nm
Sample Load 5 g per injection4 g per injection
Yield (R-enantiomer) >95%>93%
Enantiomeric Excess (ee) >99%>99%
Purity >99%>99%
Productivity ~150 g/day ~120 g/day

Table 2: Preparative SFC Separation Parameters and Results

ParameterCondition
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) CSP
Column Dimensions 250 x 30 mm, 5 µm
Mobile Phase CO₂/Methanol with 0.2% Diethylamine (70:30, v/v)
Flow Rate 150 g/min
Back Pressure 150 bar
Temperature 35°C
Detection UV at 265 nm
Sample Load 2 g per injection
Yield (R-enantiomer) >96%
Enantiomeric Excess (ee) >99.5%
Purity >99%
Productivity ~200 g/day

Experimental Protocols

The following are detailed protocols for the large-scale chiral separation of this compound.

Protocol 1: Preparative HPLC Method

  • System Preparation:

    • Equilibrate the preparative HPLC system with the chosen mobile phase (e.g., n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)) at the specified flow rate (e.g., 100 mL/min).

    • Ensure the column is properly conditioned according to the manufacturer's instructions.

  • Sample Preparation:

    • Dissolve the racemic (R,S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride in the mobile phase to a final concentration of 50 mg/mL.

    • Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Separation:

    • Inject the prepared sample onto the preparative column.

    • Monitor the separation using a UV detector at 265 nm.

    • Collect the fractions corresponding to the R-enantiomer and the S-enantiomer as they elute from the column. The R-enantiomer is typically the second eluting peak on many common polysaccharide-based CSPs when using a normal phase eluent.

  • Product Isolation:

    • Combine the fractions containing the desired (R)-enantiomer.

    • Evaporate the solvent under reduced pressure to obtain the purified (R)-1-(2,6-Difluorophenyl)ethanamine.

    • To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a stoichiometric amount of HCl in a solvent like isopropanol.

    • Filter the resulting precipitate, wash with a cold solvent, and dry under vacuum.

  • Purity and Enantiomeric Excess Determination:

    • Analyze the final product using an analytical chiral HPLC method to determine the enantiomeric excess and chemical purity.

Protocol 2: Preparative SFC Method

  • System Preparation:

    • Equilibrate the preparative SFC system with the mobile phase (e.g., CO₂/Methanol with 0.2% Diethylamine (70:30, v/v)) at the specified flow rate and back pressure.

  • Sample Preparation:

    • Dissolve the racemic mixture in the modifier solvent (e.g., methanol) to a high concentration (e.g., 100 mg/mL).

    • Filter the solution.

  • Chromatographic Separation:

    • Inject the sample onto the column.

    • Collect the separated enantiomers using a fraction collector triggered by the UV signal.

  • Product Isolation:

    • The collected fractions containing the desired enantiomer in the mobile phase are depressurized. The CO₂ evaporates, leaving the product in the modifier (methanol).

    • The methanol is then removed by evaporation.

    • Conversion to the hydrochloride salt can be performed as described in the HPLC protocol.

  • Purity and Enantiomeric Excess Determination:

    • Analyze the purified product by analytical chiral SFC or HPLC to confirm purity and enantiomeric excess.

Visualizations

Diagram 1: Experimental Workflow for Preparative Chiral HPLC

G cluster_prep Preparation cluster_hplc Preparative HPLC cluster_collection Fraction Collection cluster_isolation Product Isolation cluster_analysis Quality Control A Racemic Amine HCl B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject Sample C->D E Chiral Separation on CSP D->E F UV Detection E->F G Collect R-enantiomer fraction F->G H Collect S-enantiomer fraction F->H I Evaporate Solvent G->I J Convert to HCl salt I->J K Filter and Dry J->K L Analytical Chiral HPLC K->L M Determine ee and Purity L->M

Caption: Workflow for large-scale chiral separation by preparative HPLC.

Diagram 2: Logical Relationship in Chiral Separation

G cluster_input Input cluster_process Separation Process cluster_output Output Racemate Racemic Mixture (R- and S-enantiomers) CSP Chiral Stationary Phase (CSP) Racemate->CSP Interaction Differential Diastereomeric Interactions CSP->Interaction R_enantiomer Pure R-enantiomer Interaction->R_enantiomer S_enantiomer Pure S-enantiomer Interaction->S_enantiomer

References

Application Notes and Protocols: Synthesis of Fluorinated Analogs in Medicinal Chemistry Using (Trifluoromethyl)trimethylsilane (TMSCF3)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and data for the synthesis of fluorinated analogs of bioactive molecules using (trifluoromethyl)trimethylsilane (TMSCF3), commonly known as the Ruppert-Prakash reagent. This reagent serves as a versatile and efficient nucleophilic trifluoromethylating agent, enabling the introduction of the trifluoromethyl (CF3) group, a crucial moiety in modern medicinal chemistry for enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.

Introduction to Trifluoromethylation with TMSCF3

The introduction of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule. The high electronegativity of the fluorine atoms and the lipophilicity of the CF3 group can influence pKa, dipole moment, and conformational preferences. In drug design, this often leads to improved metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable interactions with protein targets, and enhanced membrane permeability.

(Trifluoromethyl)trimethylsilane (TMSCF3) is a widely used reagent for the nucleophilic trifluoromethylation of a variety of electrophiles, including aldehydes, ketones, and imines. The reaction is typically initiated by a fluoride source or a suitable base, which generates the active trifluoromethyl anion (CF3-). The choice of initiator and reaction conditions can be tuned to achieve high yields and selectivity.

Experimental Protocols

The following diagram illustrates a generalized workflow for the nucleophilic trifluoromethylation of a carbonyl compound using TMSCF3.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate (e.g., Aldehyde/Ketone) in Anhydrous Solvent (e.g., THF) B Cool to 0°C (or specified temperature) A->B C Add Initiator (e.g., TBAF, CsF) B->C D Add TMSCF3 (slowly) C->D E Stir at 0°C to rt (Monitor by TLC/LC-MS) D->E F Quench with aq. HCl E->F G Extract with Organic Solvent F->G H Dry, Concentrate G->H I Purify by Column Chromatography H->I J Final Product I->J Characterize (NMR, MS)

Figure 1: General workflow for trifluoromethylation.

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV. Introducing a trifluoromethyl group can modulate its activity and pharmacokinetic profile. This protocol describes the trifluoromethylation of a ketone precursor to a key intermediate for a trifluoromethylated Efavirenz analog.

Materials:

  • (S)-6-chloro-4-cyclopropylethynyl-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one precursor (ketone)

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the ketone precursor (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMSCF3 (1.5 eq) to the stirred solution.

  • Add TBAF (0.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction back to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the trifluoromethylated alcohol intermediate.

Data Presentation

The introduction of a CF3 group often leads to a significant change in the biological activity of a drug molecule. The following table summarizes the in vitro activity of Efavirenz and a hypothetical trifluoromethylated analog against wild-type HIV-1 reverse transcriptase.

CompoundMoiety at C4IC50 (nM)Fold Change
Efavirenz-CF32.5-
Analog-H50.020x less potent

Signaling Pathway

Efavirenz and its analogs act by non-competitively inhibiting HIV-1 reverse transcriptase, a crucial enzyme in the viral replication cycle. The binding of the drug to a hydrophobic pocket near the active site of the enzyme induces conformational changes that prevent the conversion of viral RNA into DNA.

cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of Inhibition ViralRNA Viral RNA ViralDNA Viral ssDNA ViralRNA->ViralDNA Reverse Transcription ProviralDNA Proviral dsDNA ViralDNA->ProviralDNA DNA Synthesis Integration Viral Replication ProviralDNA->Integration Integration into Host Genome RT Reverse Transcriptase (RT) RT->ViralDNA Inhibits Efavirenz Efavirenz Analog (NNRTI) Efavirenz->RT Binds to Allosteric Site

Figure 2: Inhibition of HIV-1 Reverse Transcriptase.

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Salt Crystallization of (R)-1-(2,6-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of diastereomeric salt crystallization of (R)-1-(2,6-difluorophenyl)ethanamine. This resource is tailored for researchers, scientists, and drug development professionals to provide solutions to common experimental challenges and to offer clear, actionable guidance for process optimization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization process in a direct question-and-answer format.

Issue 1: No crystals are forming, or the product is separating as an oil ("oiling out").

Q: I have combined the racemic amine with a chiral resolving agent in a solvent, but I am either getting no precipitation or an oily, non-crystalline substance. What is causing this and how can I fix it?

A: This is a common problem in diastereomeric salt crystallization and typically points to issues with solvent selection, supersaturation levels, or the purity of the starting materials.[1] "Oiling out" happens when the salt separates from the solution as a liquid phase instead of a solid crystalline phase.[1]

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too effective, dissolving both diastereomeric salts so well that the required supersaturation for crystallization is never reached.[1] Conversely, a solvent in which the salts are completely insoluble will also prevent crystallization. The ideal solvent should show a significant difference in solubility between the two diastereomeric salts.[2][3]

    • Solution: Conduct a systematic solvent screening with a range of solvents of varying polarities (e.g., alcohols, esters, ketones, hydrocarbons). Consider using solvent/anti-solvent mixtures to carefully control solubility and induce crystallization.[1][4] An anti-solvent is a solvent in which the diastereomeric salts have poor solubility.[1]

  • Incorrect Supersaturation Level:

    • Insufficient Supersaturation: The concentration of the salt may be below its solubility limit at a given temperature.

      • Solution: Increase the concentration by carefully evaporating some of the solvent or by cooling the solution, as solubility generally decreases with temperature.[1] The slow addition of an anti-solvent can also be effective.[1]

    • Excessive Supersaturation: A very high level of supersaturation can lead to rapid, uncontrolled precipitation, which favors the formation of an oil or an amorphous solid over well-ordered crystals.[1]

      • Solution: Use a more dilute solution or implement a slower, more controlled cooling profile to manage the rate of supersaturation.[1][4]

  • High Impurity Levels: Impurities present in the racemic amine or the resolving agent can inhibit crystal nucleation and growth.[4]

    • Solution: Ensure that all starting materials are of high purity. If necessary, perform an additional purification step on the starting materials before the resolution experiment.[4]

Issue 2: The yield of the desired diastereomeric salt is low.

Q: I am getting the correct crystals, but the final yield is poor. How can I improve it?

A: A low yield suggests that a significant portion of the desired, less-soluble diastereomer is remaining in the mother liquor.[1]

Possible Causes & Solutions:

  • High Solubility of the Target Salt: Even the "less soluble" diastereomer may still have significant solubility in the chosen solvent.[1]

    • Solution: Further optimize the solvent system, perhaps by using a different solvent mixture or adding an anti-solvent to decrease the target salt's solubility. Experiment with lower final crystallization temperatures and allow for longer crystallization times to maximize precipitation.[1]

  • Suboptimal Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly affect the yield.[2]

    • Solution: While a 1:1 ratio is a common starting point, it is often beneficial to screen different ratios. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.65 equivalents) can sometimes improve the selective precipitation of the desired diastereomer.[1][5]

  • Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated by filtration.[1]

    • Solution: Allow for a longer crystallization time. Monitor the concentration of the desired diastereomer in the mother liquor over time (e.g., by HPLC) to determine when equilibrium has been reached.

Issue 3: The diastereomeric excess (d.e.) of the crystallized salt is low.

Q: My crystal yield is acceptable, but analysis shows a low diastereomeric excess. How can I improve the selectivity?

A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts are too similar in your chosen system, leading to co-precipitation.[1]

Possible Causes & Solutions:

  • Poor Resolving Agent/Solvent Combination: The selected resolving agent and solvent system does not provide a sufficient difference in solubility between the two diastereomers.[2][3]

    • Solution: The most effective approach is to screen different chiral resolving agents. Additionally, a thorough screening of different solvents or solvent mixtures is critical, as the solvent can dramatically influence the relative solubilities.[2][4]

  • Single Crystallization is Insufficient: A single crystallization step is often not enough to achieve high purity.[1]

    • Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer, leading to a higher d.e.

  • Uncontrolled Crystallization Conditions: A rapid cooling rate can trap the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Solution: Implement a slow and controlled cooling profile.[4] Seeding the solution with a small number of pure crystals of the desired diastereomer can also promote selective and controlled crystal growth.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for resolving primary amines like 1-(2,6-difluorophenyl)ethanamine?

A1: For racemic bases, chiral acids are used as resolving agents.[6] Common and effective choices include tartaric acid derivatives such as (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[6][7] Specifically, derivatives like (R,R)-di-p-toluoyl-tartaric acid (DPTTA) are widely used and known to form crystalline salts with various amines.[5][8]

Q2: How should I perform an initial solvent screening experiment?

A2: A common method is to use small-scale vials. Dissolve a small, fixed amount of the racemic amine and the resolving agent in a range of different solvents or solvent mixtures, typically with gentle heating to ensure full dissolution.[2] Allow the vials to cool slowly to a controlled temperature (e.g., room temperature) and stand for 24-48 hours.[2] Visually inspect for crystal formation and then isolate any solid material by filtration. Analyze both the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[2]

Q3: How do I liberate the free (R)-amine from the purified diastereomeric salt?

A3: To recover the enantiomerically enriched amine, the purified diastereomeric salt must be treated to break the ionic bond.[9] This is typically achieved by dissolving or suspending the salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).[5][8] An aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) is then added to neutralize the acidic resolving agent.[8][9] This liberates the free amine, which is extracted into the organic layer. The organic layer is then separated, dried, and the solvent is evaporated to yield the final product.[5]

Q4: Can the undesired enantiomer be recovered and recycled?

A4: Yes, this is often a key consideration for process efficiency. The undesired enantiomer, which remains in the mother liquor after crystallization, can be recovered. In some cases, a racemization process can be applied to convert the undesired enantiomer back into the racemic mixture, which can then be reintroduced into the resolution process.[10]

Data Presentation

Table 1: Common Chiral Resolving Agents for Racemic Amines

Chiral Resolving AgentClassTypical Applications & Notes
(+)-Tartaric Acid / (-)-Tartaric AcidCarboxylic AcidWidely available and cost-effective. Forms salts with a broad range of amines.[6][7]
(R,R)-Di-p-toluoyl-tartaric acid (DPTTA)Carboxylic AcidA versatile agent known for forming highly crystalline diastereomeric salts.[8]
(-)-Mandelic Acid / (+)-Mandelic AcidCarboxylic AcidOften effective for amine resolution.[7]
(+)-Camphor-10-sulfonic acidSulfonic AcidA strong acid that can be effective when carboxylic acids fail to produce crystalline salts.[6]
(R)-N-AcetylphenylglycineN-Protected Amino AcidCan be effective for resolving α-amino acid esters and other amines.[11]

Table 2: Illustrative Solvent Screening Data for Crystallization (Note: This is hypothetical data provided for illustrative purposes.)

Solvent System (v/v)Temperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Crystal Morphology
Methanol46575Fine Needles
Ethanol47282Prisms
Isopropanol48594Large Prisms
Ethyl Acetate204060Small Plates
Isopropanol / Water (9:1)48897Well-defined Blocks
Acetonitrile205570Amorphous
Toluene203055Oiled Out

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

  • Dissolution: In a suitable flask, dissolve the racemic 1-(2,6-difluorophenyl)ethanamine (1.0 equivalent) and the chosen chiral resolving acid (e.g., DPTTA, 0.5 to 1.0 equivalent) in a minimal amount of the selected crystallization solvent.[8]

  • Heating: Gently heat and stir the mixture until a clear, homogeneous solution is obtained.[8]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. For improved yield, the flask can subsequently be placed in a refrigerator or cold bath (e.g., 0-5 °C) for a period of 2 to 48 hours to promote further crystallization.[9][12] Seeding with a small crystal of the desired diastereomeric salt at the point of supersaturation can be beneficial.[4]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[8][9]

  • Washing: Wash the collected crystal cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.[8]

  • Drying: Dry the crystals under vacuum until a constant weight is achieved.[8]

  • Analysis: Determine the yield and analyze the diastereomeric excess (d.e.) of the salt using an appropriate analytical method, such as chiral HPLC.

Protocol 2: Liberation of the (R)-1-(2,6-Difluorophenyl)ethanamine

  • Dissolution: Suspend the dried, purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5][8]

  • Basification: With vigorous stirring, slowly add a sufficient amount of an aqueous base (e.g., 2 M Sodium Hydroxide) until the salt completely dissolves and the aqueous layer is basic (pH > 10).[9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.[9]

  • Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched free amine.[5]

  • Analysis: Determine the final yield and confirm the enantiomeric excess (e.e.) of the recovered amine by chiral HPLC or polarimetry.[8]

Visualizations

G cluster_start Inputs cluster_process Process cluster_outputs Outputs racemate Racemic (R/S)-Amine salt_formation 1. Salt Formation in Solvent racemate->salt_formation agent Chiral Resolving Agent (e.g., (R,R)-DPTTA) agent->salt_formation crystallization 2. Selective Crystallization (Cooling) salt_formation->crystallization filtration 3. Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in S-Amine Salt) filtration->mother_liquor Liquid salt_crystal Solid Diastereomeric Salt (Enriched in R-Amine Salt) filtration->salt_crystal Solid liberation 4. Liberation of Amine (Basification & Extraction) final_product Final Product: Enriched (R)-Amine liberation->final_product salt_crystal->liberation G start Problem: Product is 'Oiling Out' q1 Is the solution clear at high temperature? start->q1 sol1 Action: Purify starting materials to remove insoluble impurities. q1->sol1 No q2 Is supersaturation too high? q1->q2 Yes sol1->q1 sol2a Action: - Use a more dilute solution. - Employ a slower cooling rate. q2->sol2a Yes q3 Is the solvent appropriate? q2->q3 No end_node Result: Crystalline Solid sol2a->end_node sol3a Action: - Screen different solvents. - Try solvent/anti-solvent mixtures. - Attempt seeding. q3->sol3a No q3->end_node Yes sol3a->end_node

References

How to improve the yield of diastereomeric salt crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diastereomeric Salt Crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield of diastereomeric salt crystallizations.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low Yield of the Desired Diastereomeric Salt

Q1: My diastereomeric salt crystallization is resulting in a low yield. What are the primary factors to investigate?

A: Low yields can stem from several factors. The most critical parameters to investigate are the solvent system, the choice of resolving agent, stoichiometry, and the temperature profile of your crystallization.[1]

  • Solvent System: The solubility difference between the two diastereomeric salts in the chosen solvent is paramount. An ideal solvent will maximize this difference, leading to the preferential crystallization of the less soluble, desired salt.[1] It is advisable to screen a range of solvents with varying polarities.[2]

  • Resolving Agent: Not all resolving agents will form salts with sufficient differences in physical properties for easy separation.[1] Screening several resolving agents is a common and effective practice.[1]

  • Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield. While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer.[1] Experimenting with a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more effective.[3]

  • Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts.[1][4] A controlled and often slow cooling profile is critical for achieving high yield and purity.[1][3] Lower final crystallization temperatures generally decrease solubility and can increase yield.[2]

Q2: I've tried basic optimization of solvent and temperature, but the yield is still poor. What's next?

A: If initial optimizations are insufficient, consider these advanced strategies:

  • Anti-Solvent Addition: An anti-solvent is a solvent in which the diastereomeric salts have low solubility. Gradual addition of an anti-solvent to a solution of the salts in a "good" solvent can induce precipitation and increase the yield.[5]

  • Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and prevent the spontaneous nucleation of the more soluble diastereomer.[1][6] This technique helps to control the crystallization process and can lead to a higher yield of the desired product.[7]

  • Crystallization-Induced Diastereomeric Transformation (CIDT): This powerful technique can dramatically improve yields, sometimes approaching 100%.[1] CIDT is applicable when the undesired diastereomer in solution can epimerize (convert) to the desired, less soluble diastereomer, which then crystallizes, driving the equilibrium towards the desired product.[1]

Issue 2: No Crystals Form, or an Oil Precipitates ("Oiling Out")

Q3: I'm not getting any crystals, or an oily substance is forming. What should I do?

A: The formation of an oil or a complete failure to crystallize are common issues, often related to solubility, supersaturation, or impurities.[2][3]

  • Inappropriate Solvent System: The chosen solvent may be too effective, preventing the necessary supersaturation for crystallization, or too poor, leading to insolubility.[3][6] A systematic solvent screen is the best approach to find a solvent that provides a suitable solubility difference.[5][3]

  • Insufficient Supersaturation: If the concentration of the salt is below its solubility limit, crystallization will not occur.[2] You can increase supersaturation by carefully evaporating some of the solvent or by adding an anti-solvent.[2][3]

  • Excessive Supersaturation: Conversely, a very high level of supersaturation can lead to rapid precipitation, favoring the formation of an oil or amorphous solid over ordered crystals.[3] Starting with a more dilute solution or employing a slower cooling rate can mitigate this.[3]

  • Impurities: The presence of impurities can inhibit nucleation and crystal growth.[6] Ensure that your starting materials are of high purity.[3]

Issue 3: Low Diastereomeric Excess (d.e.) of the Crystallized Salt

Q4: I'm getting crystals, but the diastereomeric excess is low. How can I improve the purity?

A: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.[3]

  • Optimize Solvent and Temperature: A thorough solvent screen is crucial to find a solvent that maximizes the solubility difference.[3] Additionally, a slower, more controlled cooling rate can enhance the selectivity of the crystallization.[5]

  • Recrystallization: A single crystallization step is often insufficient to achieve high purity. Performing one or more recrystallizations of the obtained diastereomeric salt is a standard procedure to improve the diastereomeric excess.[3]

  • Adjust Stoichiometry: The molar ratio of the resolving agent can influence the outcome. Experimenting with different ratios can sometimes improve selectivity.[3]

Data Presentation

The following tables summarize the impact of key experimental parameters on the yield and purity of diastereomeric salt crystallization.

Table 1: Effect of Solvent Choice on Crystallization Outcome

Solvent PropertyEffect on YieldEffect on Purity (d.e.)Recommendation
High Solubility of Both Salts LowLowAvoid; screen for a less effective solvent or use an anti-solvent.
Low Solubility of Both Salts Low (or no crystallization)N/AAvoid; screen for a more effective solvent.
Large Solubility Difference Potentially HighPotentially HighIdeal; screen for solvents that maximize this difference.
Small Solubility Difference VariableLowAvoid; leads to co-precipitation.

Table 2: Influence of Temperature and Cooling Rate

ParameterImpact on YieldImpact on Purity (d.e.)General Guideline
Final Crystallization Temperature Lower temperatures generally increase yield by decreasing solubility.[2]Can have a variable effect; may decrease purity if the undesired salt also precipitates.[2]Optimize for the best balance of yield and purity.
Cooling Rate Slower cooling can increase yield by allowing more time for crystallization.[2]Slower cooling generally improves purity by favoring thermodynamic equilibrium.[2]A slow, controlled cooling profile is often optimal.[3]

Table 3: Impact of Resolving Agent Stoichiometry

Molar Ratio (Racemate:Resolving Agent)Potential Effect on YieldPotential Effect on Purity (d.e.)When to Consider
1:1 Standard starting point.Baseline for comparison.Always start with this ratio.
Sub-stoichiometric (e.g., 1:0.5) May decrease the overall yield of the salt.[2]Can sometimes improve selectivity and purity.[2][3]When purity is low with a 1:1 ratio.

Experimental Protocols

Protocol 1: General Screening for Optimal Crystallization Conditions

This protocol outlines a systematic approach to screen for suitable resolving agents and solvents.

Materials:

  • Racemic compound

  • A selection of chiral resolving agents

  • A variety of solvents with different polarities (e.g., alcohols, ketones, esters, ethers, and water)

  • Multi-well plate or small vials

  • Analytical equipment for determining diastereomeric and enantiomeric excess (e.g., Chiral HPLC, NMR)

Methodology:

  • Salt Formation:

    • In an array of vials or a multi-well plate, combine stoichiometric equivalents of the racemic compound and each resolving agent.[1]

    • Add a small amount of a solvent in which both the racemate and resolving agent are soluble (e.g., methanol) to ensure salt formation.

    • Evaporate the initial solvent to obtain the solid diastereomeric salt mixture.[5]

  • Crystallization Screening:

    • To each vial containing the dried salt mixture, add a different crystallization solvent or solvent mixture.[1][5]

    • Seal the vials and allow them to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours.[1]

  • Analysis:

    • Visually inspect the vials for crystal formation.

    • Isolate any crystalline material by filtration and wash with a small amount of the cold screening solvent.[5][8]

    • Analyze the solid and the mother liquor by chiral HPLC or another suitable method to determine the yield and diastereomeric excess.[1]

Protocol 2: Seeding Technique for Controlled Crystallization

This protocol describes how to use seed crystals to improve crystallization.

Materials:

  • Supersaturated solution of the diastereomeric salt mixture

  • Seed crystals of the pure, desired diastereomeric salt (0.1-1% by weight of the expected final product)[6]

Methodology:

  • Prepare a Supersaturated Solution: Prepare a solution of the diastereomeric salt mixture that is saturated at an elevated temperature.

  • Controlled Cooling: Slowly cool the solution to a temperature where it is supersaturated but spontaneous nucleation is unlikely to occur (the metastable zone).

  • Seeding: Add a small amount of seed crystals of the desired diastereomeric salt to the solution.[6]

  • Crystal Growth: Continue to cool the solution at a slow, controlled rate to allow the crystals to grow.

  • Isolation and Analysis: Isolate the crystals by filtration, wash with cold solvent, and analyze for yield and diastereomeric purity.

Visualizations

Troubleshooting Workflow for Low Crystallization Yield

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during diastereomeric salt crystallization.

G start Start: Low Yield problem Identify Primary Issue start->problem no_xtal No Crystals / Oiling Out problem->no_xtal No Precipitation low_de Low Diastereomeric Excess problem->low_de Impure Crystals low_yield Low Yield (but crystals form) problem->low_yield Pure but Few Crystals solvent_screen1 Solvent Screen no_xtal->solvent_screen1 supersat Adjust Supersaturation (Concentrate / Anti-solvent) no_xtal->supersat temp_profile Slower Cooling no_xtal->temp_profile check_purity Check Starting Material Purity no_xtal->check_purity low_de->temp_profile solvent_screen2 Solvent Screen low_de->solvent_screen2 recrystallize Recrystallize low_de->recrystallize adjust_stoich Adjust Stoichiometry low_de->adjust_stoich optimize_solvent_temp Optimize Solvent/Temp low_yield->optimize_solvent_temp seeding Implement Seeding low_yield->seeding cidt Consider CIDT low_yield->cidt end End: Improved Yield solvent_screen1->end supersat->end check_purity->end recrystallize->end adjust_stoich->end seeding->end cidt->end

Caption: Troubleshooting workflow for low crystallization yield.

General Experimental Workflow for Chiral Resolution

This diagram outlines the key stages in a typical chiral resolution experiment via diastereomeric salt formation.

G stage1 Stage 1: Salt Formation racemate Racemic Mixture (R/S Enantiomers) salt_mixture Mixture of Diastereomeric Salts (R,S) and (S,S) racemate->salt_mixture resolving_agent Chiral Resolving Agent (e.g., S-enantiomer) resolving_agent->salt_mixture + crystallization Controlled Cooling & Solvent Optimization salt_mixture->crystallization stage2 Stage 2: Selective Crystallization filtration Filtration & Washing crystallization->filtration stage3 Stage 3: Isolation crystals Crystals of Less-Soluble Salt (e.g., R,S) filtration->crystals mother_liquor Mother Liquor with More-Soluble Salt (e.g., S,S) filtration->mother_liquor liberation Liberation of Enantiomer (e.g., Acid/Base Treatment) crystals->liberation stage4 Stage 4: Regeneration pure_enantiomer Pure R-Enantiomer liberation->pure_enantiomer

Caption: General workflow for chiral resolution.

References

Stability issues of (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Unexpected Degradation of the Compound in Solution

If you observe a rapid loss of purity or the appearance of unexpected peaks during analysis (e.g., by HPLC), consider the following potential causes and solutions.

Potential CauseRecommended Action
High pH of the Solution The free amine form of the compound may be less stable than the hydrochloride salt. Ensure the pH of your solution is maintained in the acidic range (ideally pH 3-5) to ensure the compound remains protonated and more stable.
Oxidation The amine group can be susceptible to oxidation, especially in the presence of metal ions or exposure to air and light. Prepare solutions fresh, use de-gassed solvents, and consider adding an antioxidant (e.g., 0.01% BHT or Vitamin E) if compatible with your experimental system. Store solutions protected from light.
Reaction with Solvents Certain solvents, particularly those containing reactive impurities (e.g., peroxides in older ethers or aldehydes in some alcohols), can react with the amine. Use high-purity, recently opened solvents.
Elevated Temperature Higher temperatures can accelerate degradation. Prepare and store solutions at the lowest practical temperature. For long-term storage, keep solutions at 2-8°C or frozen at -20°C or -80°C, after confirming freeze-thaw stability.

Logical Relationship for Troubleshooting Degradation

Start Unexpected Degradation Observed Check_pH Check Solution pH Start->Check_pH Check_Storage Review Storage Conditions Start->Check_Storage Check_Solvent Evaluate Solvent Purity Start->Check_Solvent pH_High pH is neutral or basic Check_pH->pH_High pH_Acidic pH is acidic Check_pH->pH_Acidic No Storage_Issues Exposed to light/heat? Check_Storage->Storage_Issues Storage_OK Stored properly Check_Storage->Storage_OK No Solvent_Impure Solvent quality is questionable Check_Solvent->Solvent_Impure Solvent_OK Using high-purity solvent Check_Solvent->Solvent_OK No Acidify Adjust pH to 3-5 pH_High->Acidify Yes Consider_Oxidation Investigate Oxidation pH_Acidic->Consider_Oxidation Protect_Storage Store protected from light at low temperature Storage_Issues->Protect_Storage Yes Storage_OK->Consider_Oxidation Use_New_Solvent Use fresh, high-purity solvent Solvent_Impure->Use_New_Solvent Yes Solvent_OK->Consider_Oxidation

Caption: Troubleshooting workflow for unexpected degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: The hydrochloride salt is generally soluble in aqueous solutions and polar organic solvents. Recommended starting solvents include:

  • Deionized Water

  • Phosphate Buffered Saline (PBS)

  • Methanol

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

Always use high-purity solvents to avoid introducing reactive contaminants.

Q2: What is the expected stability of this compound in aqueous solution at room temperature?

A2: While specific data is limited, based on general principles for similar amine hydrochlorides, the compound is expected to be relatively stable in acidic aqueous solutions (pH 3-5) at room temperature for short periods (up to 24 hours). Stability decreases as the pH approaches neutral or becomes basic, and over longer storage durations. For prolonged storage, refrigeration (2-8°C) or freezing is recommended.

Q3: How should I prepare solutions for long-term storage?

A3: For long-term storage, prepare concentrated stock solutions in a suitable solvent (e.g., DMSO or ethanol) and store them in tightly sealed vials at -20°C or -80°C. Aliquoting the stock solution before freezing is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What are the likely degradation pathways for this compound?

A4: Potential degradation pathways include:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of imines or other oxidized species.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions and elevated temperatures, hydrolysis of the molecule could occur, though this is less common for this structure.

  • Photodegradation: Exposure to UV light may induce degradation. Solutions should be stored in amber vials or otherwise protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3][4]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Experimental Workflow for Forced Degradation

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep_Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep_Stock->Base Oxidation Oxidation (3% H2O2, RT) Prep_Stock->Oxidation Thermal Thermal Stress (80°C, solid state) Prep_Stock->Thermal Photolytic Photolytic Stress (ICH Q1B light exposure) Prep_Stock->Photolytic Timepoints Sample at t=0, 2, 6, 24 hr Acid->Timepoints Base->Timepoints Oxidation->Timepoints Thermal->Timepoints Photolytic->Timepoints Neutralize Neutralize Acid/Base Samples Timepoints->Neutralize HPLC Analyze by Stability-Indicating HPLC-UV/MS Method Neutralize->HPLC Identify Identify Degradants HPLC->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • HPLC system with UV or PDA detector

  • Mass Spectrometer (optional, for identification of degradants)

  • pH meter

  • Temperature-controlled oven and photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C.

    • Photolytic Degradation: Expose the solid compound and a solution (e.g., in water:methanol) to light as per ICH Q1B guidelines.

  • Sampling: Withdraw aliquots from each stressed solution at initial (t=0) and subsequent time points (e.g., 2, 6, 24, and 48 hours). For thermal degradation, dissolve a portion of the stressed solid in methanol for analysis at each time point.

  • Sample Analysis:

    • Before injection, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC method. A common starting method would be a reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative retention times of any degradation products.

    • If a mass spectrometer is used, analyze the mass-to-charge ratio of the degradant peaks to propose their structures.

Hypothetical Stability Data Summary

The following table summarizes hypothetical results from a forced degradation study to illustrate expected outcomes.

Stress ConditionDuration (hr)Assay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C2498.50.8Not Detected
0.1 M NaOH, 60°C685.25.18.9
3% H₂O₂, RT2479.815.33.1
80°C, Solid4899.1Not DetectedNot Detected
Photolytic (ICH Q1B)-92.36.5Not Detected

Note: This data is illustrative and not based on experimental results for this specific compound. It suggests that the compound is most susceptible to oxidative and basic conditions, and relatively stable under acidic and thermal stress.

For further assistance, please contact our technical support team with details of your experiment, including solvent, pH, storage conditions, and analytical method.

References

Dealing with oiling out during diastereomeric salt formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the issue of "oiling out" during diastereomeric salt formation.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" in the context of diastereomeric salt formation?

A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. In the context of diastereomeric salt formation, instead of obtaining crystals of the desired diastereomer, a liquid layer or droplets form, which can significantly hinder or completely prevent a successful chiral resolution.[1]

Q2: What are the primary causes of oiling out?

A2: Oiling out is typically a kinetic phenomenon driven by high supersaturation, a state where the concentration of the diastereomeric salt in the solution exceeds its solubility to such a degree that the formation of a liquid phase is kinetically favored over an ordered crystal lattice.[1][3] Key factors that contribute to this include:

  • Rapid Cooling: A fast reduction in temperature can quickly generate a high level of supersaturation, leaving insufficient time for the molecules to arrange into a crystal lattice.[1]

  • High Solute Concentration: Beginning with a highly concentrated solution increases the probability of reaching the critical supersaturation level where oiling out occurs.[1][4]

  • Poor Solvent Choice: A solvent in which the diastereomeric salt is either too soluble or poorly soluble can promote oiling out.[1][5] The ideal solvent system should exhibit a significant difference in solubility between the two diastereomeric salts.[1]

  • Presence of Impurities: Impurities can disrupt the crystallization process and induce oiling out.[1][6] Studies have shown that the presence of the undesired diastereomer as an impurity can widen the "demixing region" where oiling out is likely to occur.[6]

Q3: How does oiling out negatively impact my chiral resolution?

A3: Oiling out can have several detrimental effects on the outcome of a diastereomeric salt resolution:

  • Poor Purification: The oil phase is often a good solvent for impurities, which can become entrapped when the oil eventually solidifies, leading to a lower purity of the desired enantiomer.[3][7]

  • Amorphous or Poor-Quality Product: The oil may solidify into a sticky, amorphous, gel-like, or gum-like product that is difficult to handle, filter, and dry.[3] This can lead to issues in downstream processing.

  • Reduced Yield: The formation of an oil can make the isolation of the desired crystalline product challenging, often resulting in yield losses.[3]

  • Uncontrollable Process: Oiling out is often an unpredictable and difficult-to-control phenomenon, which can lead to batch-to-batch variability and challenges during process scale-up.[8]

Troubleshooting Guide: Preventing and Managing Oiling Out

If you are encountering oiling out during your diastereomeric salt formation, follow these systematic troubleshooting steps.

Step 1: Control Supersaturation

High supersaturation is the most common driver of oiling out.[3] The following strategies are designed to manage and control the level of supersaturation in your system.

  • Strategy 1A: Reduce Cooling Rate A slower cooling rate allows the system to remain in the metastable zone for a longer period, which favors controlled crystal growth over the formation of an oil.[1][3]

    Experimental Protocol: Controlled Cooling

    • Dissolve the racemic mixture and the resolving agent in the chosen solvent at an elevated temperature until the solution is completely clear.

    • Instead of allowing the solution to cool rapidly on the benchtop or in an ice bath, use a programmable heating mantle or a temperature-controlled water bath.

    • Set a slow cooling ramp (e.g., 1-5 °C per hour) to cool the solution towards the desired final temperature.

    • Continuously monitor the solution for the first signs of crystal formation.

  • Strategy 1B: Decrease Solute Concentration Starting with a more dilute solution can prevent the supersaturation from reaching the critical point where oiling out occurs.[1]

  • Strategy 1C: Modify Anti-Solvent Addition If using an anti-solvent to induce crystallization, the rate and temperature of addition are critical.

    Experimental Protocol: Controlled Anti-Solvent Addition

    • Maintain the solution of your diastereomeric salt at a slightly elevated temperature.

    • Add the anti-solvent very slowly, dropwise, using a syringe pump for precise control.

    • Ensure vigorous stirring to prevent localized areas of high supersaturation where the anti-solvent is introduced.

    • Observe the solution for any signs of turbidity or oil formation. If oiling occurs, you may need to add a small amount of the good solvent to redissolve it and restart the anti-solvent addition more slowly or at a higher temperature.

Step 2: Optimize Solvent Selection

The choice of solvent is critical in preventing oiling out. A systematic solvent screening is often required to identify the optimal conditions.[1]

Experimental Protocol: Solvent Screening

  • In a series of small vials, dissolve a known, small quantity of your racemic compound and resolving agent.

  • Add different solvents or solvent mixtures of varying polarities (e.g., alcohols, esters, ketones, hydrocarbons, and aqueous mixtures) to each vial.[1]

  • Heat the vials to achieve complete dissolution, then allow them to cool slowly to ambient temperature.

  • Observe the vials for signs of either desired crystallization or oiling out.

  • Analyze any solid that forms for diastereomeric purity (e.g., by HPLC or NMR) to identify the most selective and effective solvent system.

Step 3: Implement a Seeding Strategy

Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing the system from reaching the high supersaturation levels that lead to oiling out.[1][3]

Experimental Protocol: Seeding

  • Prepare a saturated solution of your diastereomeric salt at an elevated temperature.

  • Cool the solution slowly to a temperature within the metastable zone. This is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can readily occur on existing crystals.

  • Add a small amount (typically 1-5% by weight) of seed crystals of the desired pure diastereomer.[1] The seed crystals should be finely ground to provide a large surface area.

  • After seeding, continue to cool the solution slowly to the final crystallization temperature to allow the crystals to grow.

Step 4: Consider the Use of Co-solvents or Additives

In some cases, adding a small amount of a co-solvent can influence the crystallization process and prevent oiling out.[1] For instance, if a non-polar solvent is causing issues, adding a small percentage of a more polar co-solvent might help stabilize the crystal lattice.[1] This approach is highly system-specific and should be investigated experimentally.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can influence the outcome of diastereomeric salt crystallization.

Table 1: Effect of Cooling Rate on Crystallization Outcome

Cooling Rate (°C/hour)ObservationDiastereomeric Excess (d.e.) of Crystalline Solid
20Oiling Out, followed by solidification to an amorphous solid45%
10Initial Oiling Out, partial conversion to crystalline solid75%
5Formation of some small crystals alongside some oil88%
1Direct formation of well-defined crystalline solid>98%

This table illustrates a common trend where slower cooling rates favor the formation of high-purity crystalline solids over oiling out.[1]

Table 2: Example of a Solvent Screen for Chiral Resolution

Solvent SystemPolarity IndexObservation upon CoolingDiastereomeric Excess (d.e.) of Solid
Toluene2.4Oiling OutN/A
Ethyl Acetate4.4Oiling OutN/A
Acetone5.1Fine precipitate, some oil80%
Isopropanol (IPA)3.9Crystalline Solid>99%
Methanol5.1No precipitation (too soluble)N/A
IPA/Water (9:1)~4.4Crystalline Solid95%

This table provides an example of how solvent choice can impact the outcome. In this hypothetical case, a solvent of intermediate polarity (Isopropanol) provides the best result, promoting selective crystallization.[1][5]

Visualizations

Logical Relationship of Factors Causing Oiling Out

G cluster_causes Primary Causes cluster_mechanism Core Mechanism cluster_outcome Undesired Outcome Rapid Cooling Rapid Cooling High Concentration High Concentration High Supersaturation High Supersaturation High Concentration->High Supersaturation Poor Solvent Choice Poor Solvent Choice Poor Solvent Choice->High Supersaturation Impurities Impurities Oiling Out Oiling Out Impurities->Oiling Out can directly induce High Supersaturation->Oiling Out kinetically favors

Caption: Factors leading to oiling out during crystallization.

Troubleshooting Workflow for Oiling Out

G start Oiling Out Observed q1 Primary Strategy: Control Supersaturation start->q1 action1 1. Reduce Cooling Rate q1->action1 action2 2. Decrease Concentration q1->action2 action3 3. Control Anti-Solvent Addition q1->action3 q2 If problem persists, change conditions action1->q2 action2->q2 action3->q2 action4 Optimize Solvent System q2->action4 action5 Implement Seeding Strategy q2->action5 end Crystalline Product Achieved action4->end action5->end

Caption: A systematic workflow for troubleshooting oiling out.

References

Validation & Comparative

A Comparative Analysis of (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture is a critical step. Chiral resolving agents play a pivotal role in this process, primarily through the formation of diastereomeric salts that can be separated based on their differential solubility. This guide provides an objective comparison of (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride with other commonly employed chiral resolving agents, supported by available experimental data to aid researchers in their selection process.

This compound is a chiral amine that has gained attention as a resolving agent for racemic carboxylic acids. Its efficacy stems from the presence of the difluorophenyl group, which can influence the crystal packing and solubility of the resulting diastereomeric salts, potentially leading to improved separation.

Performance Comparison with Other Chiral Resolving Agents

The selection of an optimal chiral resolving agent is often substrate-dependent and requires empirical screening. While direct, comprehensive comparative studies for this compound against all other agents for a wide range of substrates are not extensively documented in publicly available literature, we can draw comparisons based on the resolution of specific classes of compounds, such as the non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens).

Commonly used chiral resolving agents for acidic compounds include (R)-(-)-1-phenylethylamine, various tartaric acid derivatives, and other chiral amines. The performance of these agents is typically evaluated based on the yield of the diastereomeric salt, the enantiomeric excess (e.e.) of the desired enantiomer after liberation from the salt, and the overall efficiency of the process.

Table 1: Illustrative Performance of Chiral Resolving Agents in the Resolution of Profens

Racemic AcidChiral Resolving AgentSolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)
Ibuprofen(S)-(-)-α-MethylbenzylamineMethanol/Water5340 (diastereomeric excess)
NaproxenN-alkyl-D-glucamineNot SpecifiedHigh>95
Ketoprofen(R)-1-phenylethylamineEthyl acetate/MethanolNot SpecifiedHigh

Note: The data presented is for illustrative purposes and is compiled from various sources. Direct comparison is challenging due to variations in experimental conditions. Specific data for this compound in a comparative context with these exact examples is limited in the available literature.

Experimental Protocols

The successful application of a chiral resolving agent is highly dependent on the experimental protocol. The general procedure for diastereomeric salt resolution involves the reaction of the racemic acid with the chiral amine, followed by fractional crystallization to isolate one of the diastereomers.

General Experimental Workflow for Chiral Resolution

The process of chiral resolution via diastereomeric salt formation typically follows a series of steps, as outlined in the workflow diagram below. The key to a successful resolution lies in the differential solubility of the two diastereomeric salts formed.

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_acid Racemic Carboxylic Acid diastereomeric_salts Mixture of Diastereomeric Salts in Solution racemic_acid->diastereomeric_salts resolving_agent (r)-1-(2,6-Difluorophenyl)ethanamine or other Chiral Amine resolving_agent->diastereomeric_salts solvent Suitable Solvent solvent->diastereomeric_salts crystallization Fractional Crystallization (Cooling/Evaporation) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Crystal) acidification1 Acidification less_soluble_salt->acidification1 more_soluble_salt More Soluble Diastereomeric Salt (in Filtrate) acidification2 Acidification more_soluble_salt->acidification2 filtration->less_soluble_salt filtration->more_soluble_salt enantiomer1 Desired Enantiomer acidification1->enantiomer1 recovery Recovery of Resolving Agent acidification1->recovery enantiomer2 Other Enantiomer acidification2->enantiomer2 acidification2->recovery

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Detailed Protocol for Resolution of a Racemic Carboxylic Acid

The following is a generalized protocol that can be adapted for the resolution of a racemic carboxylic acid using this compound or another chiral amine.

  • Salt Formation:

    • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).

    • Add an equimolar amount of the chiral resolving agent, (r)-1-(2,6-difluorophenyl)ethanamine (the free base, liberated from the hydrochloride salt), to the solution.

    • Stir the mixture at room temperature or with gentle heating to ensure complete salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

    • In some cases, partial evaporation of the solvent may be necessary to reach saturation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., diethyl ether or dichloromethane).

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 1-2.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and evaporate the solvent to obtain the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess of the resolved acid is determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

Logical Relationships in Chiral Resolution

The success of a chiral resolution by diastereomeric salt formation is governed by a set of interconnected factors. The choice of the resolving agent, the solvent, and the physical properties of the resulting salts all play a crucial role in the outcome.

G cluster_logic Key Factors in Diastereomeric Salt Resolution racemic_compound Racemic Compound (e.g., Carboxylic Acid) diastereomeric_salts Diastereomeric Salt Pair racemic_compound->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (r)-1-(2,6-Difluorophenyl)ethanamine) resolving_agent->diastereomeric_salts solvent Solvent System solubility_diff Solubility Difference solvent->solubility_diff diastereomeric_salts->solubility_diff crystal_lattice Crystal Lattice Energy diastereomeric_salts->crystal_lattice separation_efficiency Separation Efficiency solubility_diff->separation_efficiency crystal_lattice->solubility_diff yield Yield of Desired Enantiomer separation_efficiency->yield ee Enantiomeric Excess (e.e.) separation_efficiency->ee

Caption: Interplay of factors influencing the success of chiral resolution.

Conclusion

This compound presents itself as a viable chiral resolving agent for racemic carboxylic acids. The presence of fluorine atoms in its structure may offer unique advantages in terms of influencing the crystallinity and solubility of the diastereomeric salts, which are critical for achieving high separation efficiency. However, the choice of a resolving agent remains a highly empirical process. Researchers are encouraged to perform screening experiments with a variety of agents, including this compound and more traditional resolving agents, under different solvent and temperature conditions to identify the optimal system for their specific substrate. The detailed experimental protocols and an understanding of the underlying principles provided in this guide serve as a valuable starting point for such investigations.

A Comparative Guide to Chiral Resolving Agents: (R)-1-(2,6-Difluorophenyl)ethanamine vs. (R)-alpha-Methylbenzylamine for the Resolution of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers is a critical step in the development of chiral drugs and fine chemicals. The most common method for achieving this on an industrial scale is through diastereomeric salt crystallization, a process that relies on the selection of an appropriate chiral resolving agent. This guide provides a comparative analysis of two chiral amines as resolving agents for racemic carboxylic acids: the well-established (R)-alpha-methylbenzylamine and the less-documented (R)-1-(2,6-difluorophenyl)ethanamine.

While (R)-alpha-methylbenzylamine is a widely used and extensively documented resolving agent, providing a reliable baseline for performance, the strategic placement of fluorine atoms in (R)-1-(2,6-difluorophenyl)ethanamine presents intriguing possibilities for enhancing the resolution process. This guide will objectively compare the known performance of (R)-alpha-methylbenzylamine with the theoretical advantages and available information for its difluorinated analog.

Performance Comparison: A Data-Driven Look at (R)-alpha-Methylbenzylamine

Due to a lack of publicly available experimental data for the direct use of (R)-1-(2,6-difluorophenyl)ethanamine in the resolution of carboxylic acids, this section focuses on the well-documented performance of (R)-alpha-methylbenzylamine. The following tables summarize quantitative data from the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen and naproxen.

Table 1: Resolution of Racemic Ibuprofen with (R)-alpha-Methylbenzylamine

Racemic AcidResolving AgentSolvent SystemDiastereomeric Salt Yield (%)Optical Purity (ee%) of Resolved AcidReference
Ibuprofen(R)-alpha-MethylbenzylamineAqueous KOH / MethanolNot explicitly stated, but successful crystallization reported>99% (for S-ibuprofen)[1][2]
Ibuprofen(R)-alpha-MethylbenzylamineNot specifiedDiastereomeric salt yields of 56% and 11% in different crystallizations>99.97% (for R-ibuprofen)[3][4]
Ibuprofen(S)-alpha-MethylbenzylamineEthyl Acetate71%80% (for S-ibuprofen)[5][6]

Table 2: Resolution of Racemic Naproxen with Chiral Amines

Racemic AcidResolving AgentSolvent SystemDiastereomeric Salt Yield (%)Optical Purity (ee%) of Resolved AcidReference
Naproxen(R)-phenylethylamineMethanolNot specifiedHigh (qualitative)[7]

Theoretical Advantages of (R)-1-(2,6-Difluorophenyl)ethanamine

While experimental data is scarce, the structure of (R)-1-(2,6-difluorophenyl)ethanamine suggests potential advantages over its non-fluorinated counterpart:

  • Altered Basicity: The electron-withdrawing nature of the two fluorine atoms on the phenyl ring is expected to decrease the basicity (pKa) of the amine. This can influence the stability and crystallization properties of the diastereomeric salts, potentially leading to improved separation efficiency.

  • Enhanced Intermolecular Interactions: Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. These additional interactions within the crystal lattice of the diastereomeric salt could lead to better discrimination between the two diastereomers and more efficient crystallization of the less soluble salt.

  • Modified Solubility: The presence of fluorine can significantly alter the solubility of the amine and its salts in various solvents. This provides an additional variable to optimize the crystallization process for higher yield and purity.

Further experimental investigation is required to validate these theoretical benefits and to establish optimal conditions for its use as a resolving agent.

Experimental Protocols

The following are detailed experimental protocols for the resolution of racemic ibuprofen and the general resolution of a racemic amine using (R)-alpha-methylbenzylamine, providing a foundational methodology.

Resolution of Racemic Ibuprofen with (R)-alpha-Methylbenzylamine

This protocol is adapted from procedures described in the literature[1][2].

  • Salt Formation:

    • Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M potassium hydroxide (KOH) solution in a 125-mL Erlenmeyer flask with heating (75-85 °C) and stirring.

    • In a separate container, prepare a solution of the stoichiometric equivalent of (S)-(-)-alpha-methylbenzylamine.

    • Slowly add the amine solution dropwise to the heated ibuprofen solution. A precipitate of the (S,S)-ibuprofen-phenethylammonium salt should form.

    • Continue heating and stirring for approximately 30 minutes to ensure complete salt formation.

  • Isolation and Purification of the Diastereomeric Salt:

    • Allow the mixture to cool to room temperature to facilitate crystallization.

    • Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of ice-cold water.

    • For further purification, the diastereomeric salt can be recrystallized from a suitable solvent, such as water or a water-methanol mixture.

  • Liberation of the Enantiomerically Enriched Ibuprofen:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the suspension with a strong acid (e.g., HCl) to a pH of 1-2. This will protonate the carboxylate of ibuprofen and deprotonate the amine, breaking the salt.

    • The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.

    • Extract the ibuprofen into an organic solvent (e.g., diethyl ether or MTBE).

    • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the solid (S)-(+)-ibuprofen.

  • Analysis:

    • Determine the yield and melting point of the resolved ibuprofen.

    • Measure the optical rotation using a polarimeter to calculate the specific rotation and determine the enantiomeric excess (ee%).

General Protocol for the Resolution of a Racemic Amine with a Chiral Acid (e.g., Tartaric Acid)

This protocol illustrates the reverse process of resolving a racemic amine, exemplified by the resolution of (±)-α-methylbenzylamine with L-(+)-tartaric acid[8][9].

  • Diastereomeric Salt Formation:

    • Dissolve 6.25 g of L-(+)-tartaric acid in 90 mL of methanol in a 250 mL Erlenmeyer flask, heating gently if necessary.

    • Slowly add 5.0 g of racemic α-methylbenzylamine to the warm solution.

    • Allow the solution to cool slowly to room temperature and then let it stand for 24 hours to allow for the crystallization of the less soluble diastereomeric salt, (+)-amine-(+)-tartrate.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Liberation of the Free Amine:

    • Dissolve the collected salt in a minimal amount of water.

    • Add a 50% sodium hydroxide (NaOH) solution until the solution is strongly basic.

    • Extract the liberated free amine with an organic solvent (e.g., diethyl ether) multiple times.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Remove the solvent by rotary evaporation.

    • The resulting amine can be further purified by distillation.

    • Determine the yield and measure the optical rotation to calculate the enantiomeric purity.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the chiral resolution processes.

experimental_workflow_acid_resolution cluster_start Starting Materials cluster_process Resolution Process cluster_end Final Products racemic_acid Racemic Carboxylic Acid (e.g., Ibuprofen) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_acid->salt_formation resolving_agent (R)-alpha-Methylbenzylamine resolving_agent->salt_formation crystallization Fractional Crystallization (Isolation of less soluble salt) salt_formation->crystallization liberation Liberation of Enantiomer (Acidification) crystallization->liberation enantioenriched_acid Enantiomerically Enriched Carboxylic Acid liberation->enantioenriched_acid recovered_agent Recovered Resolving Agent liberation->recovered_agent

Caption: Workflow for the resolution of a racemic carboxylic acid.

experimental_workflow_amine_resolution cluster_start_amine Starting Materials cluster_process_amine Resolution Process cluster_end_amine Final Products racemic_amine Racemic Amine (e.g., alpha-Methylbenzylamine) salt_formation_amine Diastereomeric Salt Formation (in suitable solvent) racemic_amine->salt_formation_amine resolving_acid Chiral Acid (e.g., Tartaric Acid) resolving_acid->salt_formation_amine crystallization_amine Fractional Crystallization (Isolation of less soluble salt) salt_formation_amine->crystallization_amine liberation_amine Liberation of Enantiomer (Basification) crystallization_amine->liberation_amine enantioenriched_amine Enantiomerically Enriched Amine liberation_amine->enantioenriched_amine recovered_acid Recovered Resolving Acid liberation_amine->recovered_acid

Caption: Workflow for the resolution of a racemic amine.

Conclusion

(R)-alpha-Methylbenzylamine remains a robust and well-characterized resolving agent for a variety of chiral carboxylic acids, with a significant body of literature supporting its application. Its performance in resolving key pharmaceutical compounds like ibuprofen is well-documented, providing reliable protocols for achieving high enantiomeric purity.

In contrast, (R)-1-(2,6-difluorophenyl)ethanamine represents a promising yet underexplored alternative. The introduction of difluoro-substituents on the phenyl ring is theoretically advantageous, potentially leading to more efficient and selective diastereomeric salt formation. However, the lack of published experimental data necessitates further research to validate its efficacy and to develop optimized resolution protocols. For researchers and drug development professionals, (R)-alpha-methylbenzylamine offers a dependable and proven option, while (R)-1-(2,6-difluorophenyl)ethanamine presents an opportunity for innovation in the field of chiral resolution, warranting investigation for challenging separation problems.

References

A Guide to Chiral Resolution Strategies: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development, agrochemicals, and fine chemical synthesis, the separation of enantiomers is a critical process. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological effects. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs. This guide provides a comprehensive cost-benefit analysis of the most prevalent chiral resolution strategies: classical diastereomeric salt crystallization, chiral chromatography, and enzymatic resolution. This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable strategy for their specific needs.

Core Principles of Chiral Resolution

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, pure enantiomers. The primary challenge lies in the fact that enantiomers possess identical physical properties in an achiral environment, making their separation difficult. The strategies discussed herein introduce a chiral element to the system, enabling differentiation between the enantiomers.

Comparison of Chiral Resolution Strategies

The selection of a chiral resolution technique is a multifaceted decision, balancing factors such as cost, scale, development time, and the chemical nature of the target molecule. The following tables provide a summary of quantitative and qualitative data for a comparative analysis of the leading methods.

Table 1: Performance and Cost-Benefit Analysis of Chiral Resolution Strategies
ParameterClassical Resolution (Diastereomeric Salt Crystallization)Chiral HPLC/SFCEnzymatic Kinetic Resolution
Principle Formation of diastereomers with different solubilities.[1]Differential interaction with a chiral stationary phase.[1]Enzyme-catalyzed selective transformation of one enantiomer.[2]
Typical Yield Theoretically max 50% for the desired enantiomer per cycle (unwanted enantiomer can be racemized and recycled).[3]High recovery is possible (>90%).[1]Theoretically max 50% for the unreacted enantiomer (product is the other enantiomer).[2]
Enantiomeric Excess (e.e.) Can be high (>99%), but often requires multiple recrystallizations.[1]Typically high (>99%).[1]Generally high to excellent (>95-99%).[4]
Scalability Highly scalable and cost-effective for large-scale production.[2][5]Analytical to preparative scale (grams to kilograms); SMB for larger scale.[6]Lab to industrial scale, particularly for specific substrates.[4]
Development Time Can be time-consuming due to the empirical nature of screening for resolving agents and solvents.[3]Method development can be rapid with automated screening systems.[7]Can be rapid if a suitable enzyme is known; otherwise, enzyme screening can be lengthy.
Cost Lower initial cost, especially for resolving agents like tartaric acid. Higher cost for specialized agents.[8][9]High initial instrument cost and high cost of chiral columns (€2000 per column) and solvents.[10][11] SFC can reduce solvent costs.[12][13][14]Enzyme cost can be high, but they are reusable. Lower solvent and waste costs.
Applicability Racemic compounds with acidic or basic functional groups.[15]Broad applicability to a wide range of compounds.[16]Substrates with functional groups susceptible to enzymatic transformation (e.g., esters, amides, alcohols).[2]
Key Advantages Cost-effective for large scale, well-established technique.[5]High resolution, high purity, broad applicability, fast method development.[16]High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry").[17]
Key Disadvantages Limited to 50% theoretical yield per cycle, empirical and labor-intensive development.[3]High capital and operational costs, especially for large scale.[13]Limited to 50% theoretical yield for the starting material, substrate-specific.[2]
Table 2: Illustrative Performance Data for Different Chiral Resolution Methods
Method/CompoundResolving Agent/CSPYield (%)e.e. (%)Reference
Classical Resolution
1-(3-methoxyphenyl)ethylamine(S)-Mandelic Acid70 (first crop)99 (de)
α-amino-ε-caprolactamN-tosyl-(S)-phenylalanine3093 (de)[18]
Chiral HPLC
trans-β-Lactam UreasChiralpak AD->99
δ-Lactam IntermediateChiralpak IA74-82>99[19]
15 Drug Compounds ScreenCellulose tris(3,5-dichlorophenylcarbamate)-Rs ≥ 2 for 12/15[20]
Enzymatic Kinetic Resolution
1-(Isopropylamine)-3-phenoxy-2-propanolCandida rugosa MY lipase / Isopropenyl acetate28.2 (conversion)96.2 (product)[21]
Racemic Amines (e.g., 1-aminoindan)Subtilisin A (in continuous flow bioreactor)->90[4]

Note: This table presents selected data points to illustrate typical performance and is not exhaustive. Performance is highly dependent on the specific substrate and conditions.

Experimental Protocols and Workflows

Reproducible and detailed methodologies are crucial for the successful implementation of chiral separation techniques. This section provides detailed protocols for the three main resolution strategies.

Classical Resolution: Diastereomeric Salt Crystallization

This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[22][23]

  • Screening for a Resolving Agent and Solvent: a. In separate small vials, dissolve a known amount of the racemic amine in various solvents (e.g., methanol, ethanol, isopropanol, acetone). b. In parallel, prepare solutions of different chiral acids (e.g., L-(+)-tartaric acid, (S)-(+)-mandelic acid, (-)-camphorsulfonic acid) in the same solvents. c. Mix the amine and acid solutions in a 1:1 molar ratio. d. Observe for the formation of a crystalline precipitate at room temperature and after cooling. The ideal combination will yield a good amount of crystalline solid.

  • Salt Formation and Crystallization: a. Dissolve the racemic amine (1.0 eq.) in the chosen optimal solvent with gentle heating. b. Add the selected chiral resolving acid (0.5-1.0 eq.) to the solution and stir until fully dissolved.[24] c. Allow the solution to cool slowly to room temperature to induce crystallization. Seeding with a small crystal from the screening experiment can be beneficial.[24] d. Further cooling in an ice bath may increase the yield of the crystalline salt.

  • Isolation of the Diastereomeric Salt: a. Isolate the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization for Purity Enhancement (if necessary): a. Dissolve the isolated crystals in a minimal amount of the hot solvent and allow to recrystallize. b. Repeat this process until the optical rotation of the salt reaches a constant value, indicating diastereomeric purity.[5]

  • Regeneration of the Pure Enantiomer: a. Dissolve the purified diastereomeric salt in water. b. Add a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amine. c. Extract the pure enantiomer with an organic solvent (e.g., ethyl acetate). d. Dry the organic layer, and evaporate the solvent to obtain the enantiomerically pure amine.

  • Analysis: a. Determine the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or SFC.

G cluster_0 Stage 1: Salt Formation cluster_1 Stage 2: Crystallization cluster_2 Stage 3: Isolation & Regeneration racemic_mixture Racemic Mixture (R/S) salt_formation Dissolve in Solvent & Mix racemic_mixture->salt_formation resolving_agent Chiral Resolving Agent (S') resolving_agent->salt_formation diastereomeric_salts Mixture of Diastereomeric Salts (R,S') and (S,S') salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization Cooling less_soluble_salt Less Soluble Diastereomer (e.g., R,S') crystallization->less_soluble_salt Precipitates more_soluble_salt More Soluble Diastereomer (e.g., S,S') in Mother Liquor crystallization->more_soluble_salt Remains in Solution filtration Filtration less_soluble_salt->filtration Filter & Wash purified_salt Purified Diastereomeric Salt filtration->purified_salt regeneration Regeneration purified_salt->regeneration Add Base/Acid pure_enantiomer Pure Enantiomer (R) regeneration->pure_enantiomer Extract recovered_agent Recovered Resolving Agent (S') regeneration->recovered_agent Isolate

Workflow for Classical Chiral Resolution.
Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a powerful technique for both analytical and preparative-scale separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[25] Polysaccharide-based CSPs are widely used due to their broad applicability.[20][26][27]

  • Column Selection: a. Choose a set of chiral columns with different stationary phases for screening. A common starting point includes several polysaccharide-based columns (e.g., cellulose and amylose derivatives).[7][28]

  • Mobile Phase Screening: a. Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol (e.g., 90:10 v/v).[16] For basic analytes, add a small amount of an amine modifier (e.g., 0.1% diethylamine). For acidic analytes, add an acidic modifier (e.g., 0.1% trifluoroacetic acid).[16] b. Polar Organic Mode: Screen with polar organic solvents like acetonitrile/methanol or acetonitrile/isopropanol.[29] c. Reversed Phase: Screen with mixtures of water/acetonitrile or water/methanol, often with a buffer.

  • Initial Screening: a. Dissolve the racemic mixture in the mobile phase. b. Inject the sample onto each column with each mobile phase combination. c. Monitor the separation at a suitable UV wavelength. d. A typical flow rate for analytical columns (4.6 mm ID) is 0.5-1.0 mL/min.

  • Method Optimization: a. Select the column and mobile phase system that shows the best initial separation (baseline or partial). b. Optimize Mobile Phase Composition: Finely tune the ratio of the solvents to improve resolution. c. Flow Rate: Test lower flow rates, as chiral separations often benefit from them.[28] d. Temperature: Vary the column temperature. Decreasing the temperature can sometimes enhance chiral selectivity.[28]

  • Preparative Scale-Up (if required): a. Once an analytical method is optimized, it can be scaled up to a preparative column with a larger diameter. b. The flow rate is increased proportionally to the cross-sectional area of the column. c. The sample load is increased to maximize throughput while maintaining resolution.

G cluster_screening Screening Phase cluster_optimization Optimization Phase start Racemic Sample csp_screening Select CSPs for Screening (e.g., Polysaccharide-based) start->csp_screening mp_screening Select Mobile Phase Modes (Normal, Polar, Reversed) start->mp_screening screening_run Perform Screening Runs (Inject sample on each CSP with each mobile phase) csp_screening->screening_run mp_screening->screening_run evaluate_results Evaluate Resolution (Rs) & Selectivity (α) screening_run->evaluate_results Analyze Chromatograms best_condition Best CSP and Mobile Phase Combination evaluate_results->best_condition Identify Promising Conditions optimize_mp Optimize Mobile Phase Ratio best_condition->optimize_mp Fine-tune optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp final_method Final Optimized Chiral Method optimize_temp->final_method Validate

Workflow for Chiral HPLC Method Development.
Enzymatic Kinetic Resolution

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the product of the reacted enantiomer, which can then be separated.[2][25]

  • Enzyme and Acyl Donor Screening: a. Select a range of commercially available lipases (e.g., Novozym 435, Candida rugosa lipase). b. Choose an acyl donor (e.g., vinyl acetate, isopropenyl acetate). c. Perform small-scale reactions with the racemic alcohol, each lipase, and the acyl donor in a suitable organic solvent (e.g., toluene, hexane).

  • Enzymatic Reaction: a. In a flask, dissolve the racemic alcohol (1.0 eq.) and the chosen acyl donor (e.g., 1.2 eq.) in the selected solvent. b. Add the immobilized lipase (e.g., Novozym 435). c. Stir the mixture at a controlled temperature (e.g., 40°C). d. Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine the conversion and the e.e. of the remaining alcohol and the formed ester. e. Stop the reaction at approximately 50% conversion to achieve the highest possible e.e. for both the substrate and the product.

  • Work-up and Separation: a. Filter off the immobilized enzyme (which can be washed and reused). b. Evaporate the solvent from the filtrate. c. The remaining mixture contains the unreacted alcohol enantiomer and the esterified enantiomer. These can be separated by standard column chromatography or distillation due to their different chemical properties.

  • Hydrolysis of the Ester (if the alcohol product is desired): a. If the alcohol form of the reacted enantiomer is needed, the separated ester can be hydrolyzed using a base (e.g., NaOH) or an acid catalyst.

  • Analysis: a. Determine the e.e. of the unreacted alcohol and the product (either as the ester or after hydrolysis) using chiral HPLC or GC.

G cluster_reaction Enzymatic Reaction cluster_separation Separation racemic_alcohol Racemic Alcohol (R-OH + S-OH) reaction_mixture Reaction Mixture in Organic Solvent racemic_alcohol->reaction_mixture acyl_donor Acyl Donor acyl_donor->reaction_mixture enzyme Enzyme (e.g., Lipase) enzyme->reaction_mixture selective_acylation Selective Acylation reaction_mixture->selective_acylation Enzyme selectively acylates one enantiomer unreacted_enantiomer Enriched Unreacted Alcohol (e.g., R-OH) selective_acylation->unreacted_enantiomer Unreacted acylated_enantiomer Enriched Acylated Product (e.g., S-OAc) selective_acylation->acylated_enantiomer Reacted separation Separation (e.g., Chromatography) unreacted_enantiomer->separation acylated_enantiomer->separation final_product1 Pure Enantiomer 1 (R-OH) separation->final_product1 Isolated final_product2 Pure Enantiomer 2 Product (S-OAc) separation->final_product2 Isolated

Logical relationships in Enzymatic Kinetic Resolution.

Conclusion: Selecting the Optimal Strategy

The choice between classical resolution, chiral chromatography, and enzymatic resolution is a critical decision in the development of chiral molecules. There is no single "best" method; the optimal strategy depends on a careful evaluation of the project's specific requirements.

  • Classical diastereomeric salt crystallization remains a powerful and cost-effective method for the large-scale production of enantiomerically pure compounds, particularly for molecules with acidic or basic handles.[5][16] Its main drawbacks are the 50% theoretical yield limit per cycle and a potentially lengthy and empirical development process.

  • Chiral chromatography (HPLC and SFC) offers unparalleled versatility, speed of method development, and high purity for a broad range of compounds.[16][25] It is the method of choice for analytical-scale separations and is increasingly used for preparative-scale purification. The primary barrier is the high cost of instrumentation and chiral stationary phases, which can make it less economical for very large-scale manufacturing unless more efficient techniques like simulated moving bed (SMB) chromatography are employed.[12][6]

  • Enzymatic kinetic resolution provides an elegant and environmentally friendly approach, often with excellent enantioselectivity under mild conditions.[17][30] Its major limitations are the 50% yield for the starting material and its substrate-specific nature, which may require extensive screening to find a suitable enzyme. However, for specific applications where an efficient enzyme is available, it can be a highly attractive option.

Ultimately, a thorough cost-benefit analysis, considering factors such as the stage of development, required scale, budget, timeline, and the physicochemical properties of the compound, will guide the researcher to the most appropriate and efficient chiral resolution strategy. A systematic screening approach, as outlined in the experimental protocols, is often the most effective way to identify the optimal conditions for a successful and robust enantioseparation.[25]

References

A Comparative Guide to Cross-Validation of Analytical Methods for Chiral Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of chiral purity is a cornerstone of pharmaceutical development and quality control. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making robust and reliable analytical methods for their separation and quantification imperative. Cross-validation of these analytical methods ensures the consistency and accuracy of results across different techniques, instruments, and laboratories. This guide provides an objective comparison of two widely used techniques for chiral purity assessment—High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)—supported by experimental data for the enantioseparation of warfarin.

Quantitative Performance Comparison: Chiral HPLC vs. Chiral SFC for Warfarin Enantiomers

The selection of an analytical technique for chiral purity assessment is often a trade-off between speed, resolution, sensitivity, and solvent consumption. The following table summarizes the quantitative performance of chiral HPLC and chiral SFC for the separation of warfarin enantiomers, a common anticoagulant administered as a racemate.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Resolution (Rs) > 1.5> 1.5
Analysis Time 10 - 16 minutes[1][2]< 5 minutes[3]
Limit of Detection (LOD) R-warfarin: 18.6 ng/mL, S-warfarin: 18.61 ng/mL[4]Not explicitly stated, but method is described as sensitive[3]
Limit of Quantitation (LOQ) R-warfarin: 62.01 ng/mL, S-warfarin: 62.04 ng/mL[4]13.6 ng/mL for both enantiomers[3]
Precision (%RSD) < 15%[4]R-warfarin: 7.0%, S-warfarin: 6.0%[3]
Accuracy (% Recovery) Within ± 15% of nominal concentration[4]R-warfarin: 3.7% bias, S-warfarin: 3.2% bias[3]
Solvent Consumption HighLow (primarily liquid CO2)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative experimental protocols for the chiral separation of warfarin enantiomers using HPLC and SFC.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol for Warfarin

This protocol is based on a validated method for the analysis of warfarin enantiomers in human plasma.[1][4]

  • Instrumentation: A standard HPLC system equipped with a fluorescence detector.

  • Chiral Column: Chiralcel OD-RH (4.6 mm × 150 mm, 5 µm) with a compatible guard column.[1][4]

  • Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer (pH 2.0) in a 40:60 (v/v) ratio.[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 20 - 50 µL.[1][4]

  • Detection: Fluorescence detector with excitation at 310 nm and emission at 350 nm.[1][4]

  • Sample Preparation: Plasma samples are prepared using protein precipitation with acetonitrile.[1]

Chiral Supercritical Fluid Chromatography (SFC) Protocol for Warfarin

This protocol is based on a rapid bioanalytical method for R/S-warfarin in human plasma.[3]

  • Instrumentation: A supercritical fluid chromatography system coupled with a tandem mass spectrometer (SFC-MS/MS).

  • Chiral Column: A suitable chiral stationary phase for SFC.

  • Mobile Phase: Supercritical CO2 with a modifier such as methanol.

  • Flow Rate: Typically higher than HPLC, contributing to faster analysis times.

  • Back Pressure: Maintained at an optimal level for supercritical fluid conditions.

  • Column Temperature: Controlled to ensure consistent separation.

  • Detection: Tandem mass spectrometry (MS/MS) for high sensitivity and selectivity.[3]

  • Sample Preparation: Liquid-liquid extraction is employed for plasma samples.[3]

Visualizing Analytical Workflows

Cross-Validation Workflow of Analytical Methods

Cross-validation is a systematic process to ensure that two different analytical methods produce comparable and reliable results for the same analyte.

cluster_0 Method A (e.g., Chiral HPLC) cluster_1 Method B (e.g., Chiral SFC) A_dev Method Development & Validation A_protocol Establish Standard Operating Procedure (SOP) A_dev->A_protocol A_analysis Analyze Representative Samples A_protocol->A_analysis A_results Generate Data Set A A_analysis->A_results compare Statistical Comparison of Data Sets A and B A_results->compare B_dev Method Development & Validation B_protocol Establish Standard Operating Procedure (SOP) B_dev->B_protocol B_analysis Analyze Same Representative Samples B_protocol->B_analysis B_results Generate Data Set B B_analysis->B_results B_results->compare criteria Results Meet Pre-defined Acceptance Criteria? compare->criteria pass Methods are Cross-Validated criteria->pass Yes fail Investigate Discrepancies & Re-evaluate criteria->fail No start Start: Chiral Compound for Analysis properties Assess Analyte Properties (Volatility, Polarity, Solubility) start->properties volatile Is the Analyte Volatile & Thermally Stable? properties->volatile gc Consider Chiral Gas Chromatography (GC) volatile->gc Yes non_volatile Non-Volatile or Thermally Labile volatile->non_volatile No column_screening Perform Column & Mobile Phase Screening gc->column_screening chromatography_choice Select Liquid or Supercritical Fluid Chromatography non_volatile->chromatography_choice speed Is High Throughput/Speed a Priority? chromatography_choice->speed sfc Prioritize Chiral SFC speed->sfc Yes hplc Consider Chiral HPLC speed->hplc No sfc->column_screening hplc->column_screening optimization Method Optimization & Validation column_screening->optimization final_method Final Validated Chiral Method optimization->final_method

References

Literature review of the effectiveness of fluorinated chiral resolving agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Enhanced Efficacy of Fluorinated Chiral Resolving Agents Supported by Experimental Data.

The precise separation of enantiomers is a cornerstone of modern chemistry, particularly within the pharmaceutical industry, where the therapeutic activity of a drug often resides in a single stereoisomer. Chiral resolving agents facilitate this separation by converting a racemic mixture of enantiomers into diastereomers, which possess different physical properties allowing for their separation. The strategic incorporation of fluorine into these resolving agents has emerged as a powerful method to enhance their efficacy, primarily by leveraging the unique properties of the fluorine atom for superior analytical distinction, especially in Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an objective comparison of fluorinated chiral resolving agents against their non-fluorinated counterparts and alternative analytical methods.

The Power of Fluorine in Chiral Resolution

Fluorinated chiral derivatizing agents (CDAs) offer distinct advantages. The most prominent is the ability to use ¹⁹F NMR for analysis. Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this technique provides a clean, wide spectral window with minimal background interference, often leading to more accurate and straightforward determination of enantiomeric excess (ee).[1][2]

The classic example of a fluorinated CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[3] When a racemic mixture of an alcohol or amine is reacted with a single enantiomer of Mosher's acid chloride, it forms a mixture of diastereomeric esters or amides.[4] These diastereomers exhibit distinct signals in both ¹H and ¹⁹F NMR spectra, allowing for the quantification of each enantiomer in the original mixture.[3]

Performance Comparison: Fluorinated vs. Non-Fluorinated Agents & Methods

The effectiveness of a chiral resolution method is determined by its ability to provide accurate and reproducible measurements of enantiomeric excess. While classical methods like diastereomeric salt crystallization are effective for bulk separation, analytical techniques are required to quantify the success of the resolution.

Below is a comparison of Mosher's acid analysis (a fluorinated agent NMR method) with Chiral High-Performance Liquid Chromatography (HPLC), a common alternative.

Table 1: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination

Feature Mosher's Acid Analysis (¹H/¹⁹F NMR) Chiral HPLC/GC
Principle Covalent derivatization to form diastereomers with distinct NMR signals.[3] Physical separation of enantiomers on a chiral stationary phase.[3]
Primary Output ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[3] Chromatogram with baseline-separated peaks for each enantiomer.
Quantitative Data Enantiomeric excess (ee) calculated from the integration of diastereomeric signals.[3] Enantiomeric excess (ee) calculated from the integrated peak areas.[3]
Determination of Absolute Configuration Yes, by comparing the spectra of (R)- and (S)-derivatives.[3] No, requires a standard of known absolute configuration.
Sensitivity Generally lower than chromatographic methods. High sensitivity, suitable for trace analysis.[3]
Accuracy for ee Can be less accurate due to potential peak overlap and integration errors. High accuracy and precision with good baseline separation.[3]
Sample Requirement Typically requires milligrams of sample.[3] Can be performed with smaller sample sizes.
Development Time Method is generally applicable with minimal development. Requires method development to find a suitable chiral stationary phase and mobile phase.

| Key Advantage | Provides absolute configuration. The ¹⁹F NMR is simple and clean. | High throughput and accuracy for ee determination once a method is established. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for diastereomeric crystallization and Mosher's ester analysis.

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This classical method involves reacting a racemic mixture (e.g., a chiral amine) with an enantiomerically pure chiral acid to form diastereomeric salts. Due to their different solubilities, one salt preferentially crystallizes.[5]

Materials:

  • Racemic amine

  • Enantiomerically pure chiral resolving agent (e.g., L-tartaric acid)

  • Suitable solvent (e.g., isopropanol, ethanol)

Procedure:

  • Dissolve the racemic amine in the chosen solvent, heating if necessary.

  • In a separate flask, dissolve the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent.

  • Add the resolving agent solution to the amine solution.

  • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may improve yield.

  • Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • The enantiomerically enriched amine can be recovered by treating the salt with a base to neutralize the resolving agent, followed by extraction.

  • Enantiomeric excess of the recovered amine should be determined by an appropriate analytical technique.

Protocol 2: Mosher's Ester Analysis for a Chiral Alcohol

This protocol details the preparation of Mosher's esters for determining enantiomeric excess and absolute configuration using NMR spectroscopy.[3][6]

Materials:

  • Chiral alcohol (~2.5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-Mosher's acid chloride]

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-Mosher's acid chloride]

  • Anhydrous pyridine or DMAP

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • NMR tubes

Procedure:

  • Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent. Add a small excess of anhydrous pyridine (~5-10 µL). Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride. Cap the tube and mix gently. Allow the reaction to proceed to completion (typically monitored by TLC or NMR).

  • Preparation of (S)-MTPA Ester: In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.

  • NMR Analysis:

    • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.

    • For enantiomeric excess determination, identify a pair of well-resolved, non-overlapping signals corresponding to the two diastereomers in one of the spectra. Calculate the ee by integrating these signals.

    • For absolute configuration, assign the proton signals for both diastereomers and calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the ester linkage. The sign of these differences is used to assign the absolute configuration based on Mosher's conformational model.[6]

Visualizing the Resolution Process

Diagrams generated using Graphviz can help clarify the workflows and logical relationships in chiral resolution.

G cluster_start Starting Materials cluster_process Derivatization Reaction cluster_separation Separation & Analysis cluster_end Final Products racemate Racemic Mixture (R-Analyte + S-Analyte) reaction Formation of Diastereomers racemate->reaction agent Pure Chiral Agent (S-Agent) agent->reaction diastereomers Mixture of Diastereomers (R,S-Product + S,S-Product) reaction->diastereomers separation Physical Separation (Crystallization or Chromatography) diastereomers->separation analysis NMR Analysis (Distinct Signals) diastereomers->analysis Direct Analysis recovery Agent Recovery & Analyte Liberation separation->recovery pure_R Pure R-Analyte pure_S Pure S-Analyte recovery->pure_R recovery->pure_S

Caption: A generalized workflow for chiral resolution via derivatization.

Caption: Principle of NMR-based analysis using a chiral derivatizing agent.

Conclusion

Fluorinated chiral resolving agents, exemplified by Mosher's acid, represent a significant advancement in the field of stereochemistry. Their primary advantage lies in facilitating the use of ¹⁹F NMR, a powerful analytical tool that offers a clear and sensitive method for determining enantiomeric excess. While chromatographic techniques like Chiral HPLC may offer higher sensitivity and throughput for ee determination, the NMR method using fluorinated agents uniquely provides a pathway to determine the absolute configuration of the chiral center. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute configuration data, sample amount, and available instrumentation.

References

A Comparative Guide: Diastereomeric Salt Formation vs. Kinetic Resolution for Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. Two of the most established methods for achieving this are diastereomeric salt formation and kinetic resolution. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.

At a Glance: Key Differences

FeatureDiastereomeric Salt FormationKinetic Resolution
Principle Converts enantiomers into diastereomers with different physical properties (e.g., solubility) for separation.Exploits the different reaction rates of enantiomers with a chiral catalyst or reagent.
Theoretical Max. Yield 100% (for the desired enantiomer, with recycling of the resolving agent and racemization of the unwanted enantiomer).50% (for the unreacted enantiomer, without a racemization step). Dynamic kinetic resolution can achieve ~100%.
Key Reagent Chiral resolving agent (stoichiometric).Chiral catalyst or reagent (often catalytic).
Separation Method Typically fractional crystallization.Typically chromatography or extraction.
Applicability Racemic compounds with acidic or basic functional groups.Broad applicability to various functional groups.

Quantitative Performance Comparison

The following tables provide a summary of quantitative data for the resolution of racemic ibuprofen and propranolol, common non-steroidal anti-inflammatory drugs (NSAIDs) and beta-blockers, respectively.

Table 1: Chiral Resolution of Racemic Ibuprofen
MethodReagent/CatalystSubstrateDiastereomeric Excess (de) / Enantiomeric Excess (ee)YieldReference
Diastereomeric Salt Formation(S)-(-)-α-methylbenzylamineRacemic Ibuprofen40% de53%
Diastereomeric Salt Formation(S)-(-)-α-phenylethylamineRacemic Ibuprofen>88% ee of (S)-(+)-ibuprofenNot specified[1]
Enzymatic Kinetic ResolutionCandida rugosa lipaseRacemic Ibuprofen99% ee of (S)-alkyl ketoprofen ester47% (esterification conversion)[2]
Dynamic Kinetic ResolutionCandida rugosa lipaseRacemic Ibuprofen methyl ester94% ee of (S)-ibuprofen94%
Table 2: Chiral Resolution of Racemic Propranolol Precursors
MethodCatalystSubstrateEnantiomeric Excess (ee)ConversionReference
Mechanoenzymatic Kinetic ResolutionCandida antarctica Lipase B (CALB)rac-1-chloro-3-(1-naphthyloxy)-2-propanol>99% ee of (S)-enantiomer17%[3]
Mechanoenzymatic Kinetic ResolutionCandida antarctica Lipase B (CALB)rac-2,3-epoxy-1-(naphthalen-1-yloxy)propane>99% ee of (R)-enantiomer50%[4]

Experimental Protocols

Diastereomeric Salt Formation of Racemic Ibuprofen

This protocol is adapted from the work of McCullagh (2008) and others.[5][6][7]

Materials:

  • Racemic ibuprofen (3.0 g)

  • 0.24 M Potassium hydroxide (KOH) solution (30 mL)

  • (S)-(-)-α-methylbenzylamine (S-MBA) or (S)-(-)-α-phenylethylamine (1 molar equivalent)

  • 2 M Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization, optional)

Procedure:

  • Salt Formation: In a 125-mL Erlenmeyer flask, suspend 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution. Heat the mixture to 75-85°C with stirring until the ibuprofen dissolves. Slowly add one molar equivalent of the chiral amine (e.g., S-MBA) to the solution. A precipitate of the less soluble diastereomeric salt should form.[6][7]

  • Isolation of Diastereomeric Salt: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid diastereomeric salt by vacuum filtration and wash it with a small amount of cold water.

  • Recrystallization (Optional): To improve diastereomeric purity, the salt can be recrystallized from a suitable solvent like methanol.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 2 M H₂SO₄ until the solution is acidic. The chiral amine will be protonated and dissolve in the aqueous layer, while the enantiomerically enriched ibuprofen will precipitate as an oil or solid.[6]

  • Extraction and Isolation: Extract the enriched ibuprofen with diethyl ether. Wash the ether layer with water and brine, then dry it over anhydrous sodium sulfate. Evaporate the solvent to obtain the enantiomerically enriched ibuprofen.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring the optical rotation.

Enzymatic Kinetic Resolution of a Racemic Secondary Alcohol

This protocol is a general representation of enzymatic kinetic resolution.[8][9]

Materials:

  • Racemic secondary alcohol (e.g., 1-phenylethanol)

  • Immobilized lipase (e.g., Candida antarctica Lipase B, CALB)

  • Acylating agent (e.g., vinyl acetate or isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Molecular sieves (optional, to remove byproducts)

Procedure:

  • Reaction Setup: In a dry flask, dissolve the racemic alcohol in the anhydrous organic solvent. Add the immobilized lipase and the acylating agent. If using isopropenyl acetate, molecular sieves can be added to remove the acetone byproduct.[8]

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated). Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • Reaction Quenching: When the desired conversion (typically around 50%) and enantiomeric excess are reached, stop the reaction by filtering off the immobilized enzyme.

  • Separation: Separate the unreacted alcohol from the ester product using column chromatography or distillation.

  • Analysis: Determine the enantiomeric excess of both the recovered alcohol and the ester product by chiral GC or HPLC.

Visualizing the Processes

To better understand the workflows and the fundamental differences between the two methods, the following diagrams have been generated using Graphviz.

diastereomeric_salt_formation racemate Racemic Mixture (R-Enantiomer & S-Enantiomer) salt_formation Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., S-Amine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R-Acid, S-Amine) & (S-Acid, S-Amine) salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization less_soluble Less Soluble Diastereomer (e.g., S-Acid, S-Amine) crystallization->less_soluble more_soluble More Soluble Diastereomer (e.g., R-Acid, S-Amine) in Mother Liquor crystallization->more_soluble liberation1 Liberation of Enantiomer less_soluble->liberation1 liberation2 Liberation of Enantiomer more_soluble->liberation2 enantiomer1 Pure S-Enantiomer liberation1->enantiomer1 recycle Recycle Resolving Agent liberation1->recycle enantiomer2 Pure R-Enantiomer liberation2->enantiomer2 liberation2->recycle kinetic_resolution racemate Racemic Mixture (R-Enantiomer & S-Enantiomer) reaction Reaction racemate->reaction chiral_catalyst Chiral Catalyst/ Reagent chiral_catalyst->reaction products Mixture of: - Unreacted Enantiomer (e.g., R) - Product (from S-Enantiomer) reaction->products k_S > k_R separation Separation (e.g., Chromatography) products->separation unreacted Enantiomerically Enriched Unreacted Substrate (R) separation->unreacted product Product (from S-Enantiomer) separation->product comparison_logic start Chiral Separation Goal dsf Diastereomeric Salt Formation start->dsf kr Kinetic Resolution start->kr principle_dsf Principle: Different Physical Properties of Diastereomers dsf->principle_dsf Based on yield_dsf Theoretical Yield: Up to 100% dsf->yield_dsf Results in reagent_dsf Reagent: Stoichiometric Chiral Resolving Agent dsf->reagent_dsf Requires separation_dsf Separation: Crystallization dsf->separation_dsf Followed by principle_kr Principle: Different Reaction Rates of Enantiomers kr->principle_kr Based on yield_kr Theoretical Yield: 50% (Standard) ~100% (Dynamic) kr->yield_kr Results in reagent_kr Reagent: Catalytic Chiral Catalyst/Reagent kr->reagent_kr Requires separation_kr Separation: Chromatography/Extraction kr->separation_kr Followed by

References

A Comparative Guide to the Recyclability of Chiral Amines in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral amines, vital building blocks in asymmetric synthesis, are often expensive reagents. Their efficient recovery and recycling are paramount for developing sustainable and economically viable manufacturing processes. This guide provides a comparative evaluation of the recyclability of (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride against a common alternative, (S)-α-methylbenzylamine. The comparison is based on established chemical principles and available experimental data, offering a framework for assessing the sustainability of chiral amine utilization in research and development.

Executive Summary

Comparative Analysis of Recyclability

The recyclability of a chiral amine is a critical factor in its overall utility and cost-effectiveness. The following table summarizes the key performance indicators for the recyclability of this compound (based on a proposed protocol) and (S)-α-methylbenzylamine (based on reported data).

ParameterThis compound (Proposed)(S)-α-methylbenzylamine (Reported Data)
Recovery Method Acid-base extraction and distillation/crystallizationDiastereomeric salt formation and distillation
Typical Recovery Rate Estimated >90%85-95%[2]
Purity of Recycled Amine Expected >99% (after purification)99.5 - 99.8%[2]
Enantiomeric Excess (ee) Retention Expected >99%High (specific ee retention data not detailed in the source)
Key Process Steps 1. Reaction quenching. 2. Separation of product. 3. Basification of aqueous layer. 4. Extraction of free amine. 5. Purification (distillation or salt formation/crystallization).1. Formation of a diastereomeric salt with a resolving agent (e.g., L-glutamic acid). 2. Crystallization and separation of the desired diastereomer. 3. Liberation of the free amine by basification. 4. Distillation to purify the amine.[2]
Environmental Considerations Use of acids, bases, and organic solvents. The fluorine atoms on the phenyl ring may increase the persistence of the compound or its degradation products in the environment[3][4][5][6][7].Use of a resolving agent, acids, bases, and solvents. The resolving agent (glutamic acid) is non-toxic and biodegradable[2].

Experimental Protocols

Detailed methodologies are essential for the successful recovery and reuse of chiral amines. Below are a proposed protocol for this compound and a summary of the protocol for (S)-α-methylbenzylamine.

Proposed Recycling Protocol for this compound

This protocol is designed for the recovery of the amine after its use as a chiral auxiliary or resolving agent, where it is typically liberated as a salt in an aqueous solution.

1. Reaction Quenching and Product Separation:

  • Following the main reaction, the mixture is quenched with an acidic aqueous solution (e.g., 1 M HCl) to protonate the amine.
  • The organic product is extracted with a suitable solvent (e.g., ethyl acetate). The aqueous layer containing the protonated this compound is retained.

2. Liberation of the Free Amine:

  • The aqueous layer is cooled in an ice bath and basified to a pH > 12 with a strong base (e.g., 6 M NaOH) to deprotonate the amine.

3. Extraction of the Free Amine:

  • The free amine is extracted from the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) (3 x 50 mL).
  • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

4. Purification of the Recycled Amine:

  • The crude amine is purified by vacuum distillation.
  • Alternatively, the amine can be converted back to its hydrochloride salt by bubbling dry HCl gas through a solution of the amine in a suitable solvent (e.g., diethyl ether), followed by filtration and drying of the precipitated salt.

5. Quality Control of the Recycled Amine:

  • The purity of the recycled amine is determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
  • The enantiomeric excess is determined by chiral HPLC analysis to ensure the stereochemical integrity of the recycled material.

Recycling Protocol for (S)-α-methylbenzylamine

This protocol is based on the resolution of a racemic mixture, where the desired enantiomer is separated and the resolving agent is recycled. A similar principle applies to the recovery of the amine after its use in synthesis.

1. Diastereomeric Salt Formation:

  • A racemic mixture of α-methylbenzylamine is treated with a chiral resolving agent, such as L-glutamic acid, in a suitable solvent.

2. Crystallization and Separation:

  • The mixture is heated to dissolve the components and then cooled to allow for the crystallization of one of the diastereomeric salts.
  • The crystallized salt is isolated by filtration.

3. Liberation of the Free Amine:

  • The isolated diastereomeric salt is dissolved in water, and the solution is basified to liberate the free (S)-α-methylbenzylamine.

4. Purification:

  • The free amine is separated and purified by distillation to yield the enantiomerically pure product[2].

Visualizing the Recycling Process

The following diagrams, generated using the DOT language, illustrate the proposed recycling workflow for this compound and a logical comparison of the recyclability of the two chiral amines.

RecyclingWorkflow cluster_reaction Reaction & Separation cluster_recovery Amine Recovery cluster_purification Purification & QC Reaction Asymmetric Synthesis Quenching Acidic Quench Reaction->Quenching Reaction Mixture Extraction1 Product Extraction Quenching->Extraction1 Protonated Amine in Aqueous Phase Basification Basification (pH > 12) Extraction1->Basification Extraction2 Amine Extraction Basification->Extraction2 Free Amine Purification Distillation or Crystallization Extraction2->Purification Crude Amine QC Purity & ee Analysis Purification->QC RecycledAmine Recycled Amine QC->RecycledAmine Verified for Reuse

Caption: Proposed recycling workflow for this compound.

ComparisonLogic cluster_target (r)-1-(2,6-Difluorophenyl)ethanamine HCl cluster_alternative (S)-α-methylbenzylamine TargetRecovery High Recovery (Proposed) Comparison Recyclability Comparison TargetRecovery->Comparison TargetPurity High Purity (Achievable) TargetPurity->Comparison TargetEE High ee Retention (Expected) TargetEE->Comparison TargetEnv Fluorine Content (Environmental Concern) TargetEnv->Comparison AltRecovery High Recovery (Documented) AltRecovery->Comparison AltPurity High Purity (Documented) AltPurity->Comparison AltEE High ee Retention (Implied) AltEE->Comparison AltEnv Biodegradable Resolving Agent AltEnv->Comparison

Caption: Logical comparison of recyclability attributes.

Conclusion

The economic and environmental benefits of recycling chiral amines are substantial. While direct experimental data for the recyclability of this compound is currently lacking, the proposed protocol, based on established chemical principles, suggests that high recovery rates and purity are achievable. The comparison with (S)-α-methylbenzylamine, for which recycling data is available, highlights that both compounds can be efficiently recovered and reused.

A key differentiator lies in the environmental footprint. The fluorine atoms in this compound may contribute to the persistence of the molecule or its degradation products in the environment, a growing concern with fluorinated pharmaceuticals[3][4][5][6][7]. In contrast, the use of a biodegradable resolving agent like glutamic acid for the resolution and recycling of (S)-α-methylbenzylamine presents a potentially more environmentally benign option[2].

For researchers and drug development professionals, the choice of a chiral amine should not only be guided by its synthetic utility but also by its potential for recycling and its environmental impact. This guide provides a framework for such an evaluation, encouraging the adoption of more sustainable practices in pharmaceutical development. Further experimental validation of the proposed recycling protocol for this compound is warranted to provide a more definitive comparison.

References

Safety Operating Guide

Essential Safety and Operational Guide for (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C8H10ClF2N[1]
Molecular Weight 193.62 g/mol [1]
Appearance Solid
Synonyms (R)-1-(2,6-DIFLUOROPHENYL)ETHANAMINE-HCl[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Based on data for structurally similar compounds, it is expected to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[2][3][4][5]

Required Personal Protective Equipment (PPE):

Protection TypeEquipmentStandard
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard.[6][7]ANSI Z87.1 / EN 166
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.[7][8]EN 374
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator with a particulate filter is required.[8][9]NIOSH/MSHA approved
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves before use.[5]EN 374

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the label matches the product ordered.

  • Transport the chemical in a secondary container to the designated storage area.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[3][10]

  • Keep the container tightly closed when not in use.[3][10]

  • Store locked up.[2]

3. Weighing and Preparation of Solutions:

  • All handling of the solid compound must be conducted in a certified chemical fume hood to avoid inhalation of dust.[11]

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid generating dust.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

4. Experimental Use:

  • Ensure all manipulations are performed within a fume hood.

  • Have an emergency eyewash station and safety shower readily accessible.[12]

  • Avoid contact with skin and eyes.[5]

Emergency Procedures

SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Plan

1. Waste Segregation:

  • Due to its fluorinated structure, this compound is classified as a halogenated organic waste.[11]

  • All waste containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11]

  • The container must be labeled with "Hazardous Waste," the full chemical name, and appropriate hazard symbols.[11]

2. Contaminated Materials:

  • All disposable labware, gloves, and other materials contaminated with this compound must be placed in the designated solid hazardous waste container.

3. Aqueous Waste:

  • Aqueous solutions containing this compound should be collected in a designated halogenated organic waste container.

  • For acidic waste solutions, neutralization with a dilute base (e.g., 5% sodium bicarbonate) to a pH between 6.0 and 8.0 should be performed in a fume hood before disposal.[11]

4. Final Disposal:

  • All hazardous waste must be disposed of through a licensed environmental waste management company.[11]

  • Contact your institution's EHS department to arrange for pickup and disposal in accordance with local, state, and federal regulations.[11]

Workflow for Safe Handling of this compound

cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Waste Management cluster_3 Emergency Response Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Weighing Weighing Storage->Weighing Dissolution Solution Preparation Weighing->Dissolution Spill Spill Response Weighing->Spill Exposure First Aid Weighing->Exposure Experiment Experimental Use Dissolution->Experiment Dissolution->Spill Dissolution->Exposure SolidWaste Solid Waste Collection Experiment->SolidWaste LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Experiment->Spill Experiment->Exposure Disposal Final Disposal (EHS) SolidWaste->Disposal LiquidWaste->Disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.